4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
Description
The exact mass of the compound 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJNNINHDYILFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343649 | |
| Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16261-80-6 | |
| Record name | 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of the hexafluoroisopropyl group significantly influences its chemical and physical properties, imparting increased thermal stability, chemical resistance, and lipophilicity.[1][2] This technical guide provides a comprehensive overview of its properties, structure, and generalized experimental protocols relevant to its synthesis and analysis. While this compound is primarily utilized as a key intermediate in the synthesis of high-performance polymers like fluorinated polyimides and polyesters, its structural motifs are of interest in medicinal chemistry due to the unique properties conferred by fluorine substitution.[1][3]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 16261-80-6 | [3] |
| Molecular Formula | C₁₀H₆F₆O₃ | [3] |
| Molecular Weight | 288.14 g/mol | [3] |
| Melting Point | 121-123 °C | [1] |
| Boiling Point | 338.3 °C at 760 mmHg | [1] |
| Density | 1.579 g/cm³ | [1] |
| Flash Point | 158.4 °C | [1] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Reference |
| SMILES | OC(=O)c1ccc(cc1)C(C(F)(F)F)(C(F)(F)F)O | [1] |
| InChI | InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(7(17)18)2-4-6/h1-4,19H,(H,17,18) | [1] |
| MDL Number | MFCD00236043 | [3] |
Structure
This compound consists of a benzoic acid scaffold substituted at the para position with a 2-hydroxyhexafluoroisopropyl group. The electron-withdrawing nature of the two trifluoromethyl groups significantly impacts the acidity of both the carboxylic acid proton and the tertiary alcohol proton.
Experimental Protocols
Synthesis: A Plausible Approach
A common method for introducing a hexafluoroisopropyl group to an aromatic ring is through a Friedel-Crafts-type reaction. A plausible, though not explicitly documented, synthetic route could involve the reaction of a suitable benzoic acid derivative with hexafluoroacetone.
Hypothetical Synthesis Workflow:
References
An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
CAS Number: 16261-80-6
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (CAS 16261-80-6), a fluorinated aromatic carboxylic acid. The document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its primary application as a key monomer in the synthesis of high-performance fluorinated polymers. While direct applications in drug development are not prominent in current literature, the guide also touches upon the general role of fluorinated benzoic acids in medicinal chemistry. All quantitative data is presented in structured tables, and a detailed, though inferred, experimental protocol for its synthesis is provided. Visual diagrams generated using the DOT language are included to illustrate the synthetic workflow and its polymerization applications.
Introduction
This compound is a specialized chemical intermediate characterized by the presence of a hexafluoroisopropanol group and a carboxylic acid moiety on a benzene ring. This unique combination of functional groups imparts desirable properties to materials derived from it, most notably enhanced thermal stability, chemical resistance, and specific optical properties. Its principal application lies in the field of polymer chemistry, where it serves as a valuable building block for advanced materials such as fluorinated polyimides and polyesters used in electronics and specialty coatings.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16261-80-6 | General |
| Molecular Formula | C₁₀H₆F₆O₃ | [2] |
| Molecular Weight | 288.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | General |
| Melting Point | 121-123 °C | Alfa Chemistry |
| Boiling Point | 338.3 °C at 760 mmHg (Predicted) | Alfa Chemistry |
| Density | 1.579 g/cm³ (Predicted) | Alfa Chemistry |
| Flash Point | 158.4 °C (Predicted) | Alfa Chemistry |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, sealed, dry | [2] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established organic chemistry reactions. The most likely pathway involves the Friedel-Crafts-type reaction of a benzoic acid derivative with hexafluoroacetone, followed by hydrolysis.
Postulated Synthetic Workflow
The diagram below illustrates a potential two-step synthesis of this compound starting from 4-iodobenzoic acid.
Caption: Postulated synthesis of this compound.
Detailed Experimental Protocol (Inferred)
Materials:
-
4-Iodobenzoic acid
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Hexafluoroacetone (gas)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-iodobenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Slowly add the solution of 4-iodobenzoic acid to the magnesium turnings with stirring. The reaction is exothermic and may require initial heating to start.
-
Once the reaction has initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexafluoroacetone:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Bubble hexafluoroacetone gas (1.1 equivalents) through the stirred solution. The reaction is typically rapid.
-
After the addition of hexafluoroacetone is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly pouring the mixture into a beaker of ice containing a dilute aqueous solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.
-
Spectroscopic Data (Anticipated)
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the region of 7.5-8.5 ppm.- A singlet for the hydroxyl proton (variable chemical shift, may be broad).- A singlet for the carboxylic acid proton (typically >10 ppm, may be broad). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons (4 signals, ~120-140 ppm).- Quaternary carbon attached to the two CF₃ groups (~70-80 ppm, may show splitting due to C-F coupling).- CF₃ carbons (~120-130 ppm, quartet due to C-F coupling). |
| ¹⁹F NMR | - A singlet for the six equivalent fluorine atoms of the two CF₃ groups. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300).- Sharp O-H stretch from the alcohol (~3400-3600).- C=O stretch of the carboxylic acid (~1680-1710).- C-F stretches (~1100-1300).- Aromatic C=C stretches (~1450-1600). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 288.- Fragments corresponding to the loss of H₂O, COOH, and CF₃ groups. |
Applications in Polymer Chemistry
The primary and well-documented application of this compound is as a monomer for the synthesis of high-performance polymers. The incorporation of the hexafluoroisopropylidene group into the polymer backbone enhances several key properties.
Key Advantages in Polymers:
-
Increased Thermal Stability: The strong C-F bonds contribute to a higher decomposition temperature.
-
Enhanced Solubility: The bulky, non-planar hexafluoroisopropylidene group disrupts polymer chain packing, leading to better solubility in organic solvents.
-
Improved Optical Clarity and Lower Refractive Index: The presence of fluorine atoms lowers the dielectric constant and refractive index, making these polymers suitable for optical applications.
-
Increased Gas Permeability: The disruption of chain packing creates free volume, which can enhance gas permeability.
-
Chemical Resistance: The fluorine atoms provide a shield against chemical attack.
Role in Polyimide Synthesis
This compound can be used to introduce pendant hydroxyl groups into a polyimide backbone. These hydroxyl groups can serve as sites for further chemical modification or cross-linking. The general workflow for its incorporation into a polyimide is depicted below.
Caption: Workflow for polyimide synthesis.
Potential in Medicinal Chemistry
While there are no specific reports on the use of this compound in drug development, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.
General Benefits of Fluorination in Drug Design:
-
Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage, which can increase the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][3]
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Given these general principles, this compound could potentially serve as a scaffold for the design of novel therapeutic agents, although this remains an unexplored area of research.
Conclusion
This compound is a highly specialized fluorinated monomer with significant utility in the field of materials science, particularly for the synthesis of high-performance polymers with enhanced thermal, optical, and chemical resistance properties. While its direct application in drug development has not been reported, the principles of medicinal chemistry suggest that fluorinated benzoic acid derivatives hold potential for the design of new therapeutic agents. This guide has provided a summary of the available technical information for this compound, including its properties, a plausible synthetic route, and its primary applications, to serve as a valuable resource for researchers and scientists in relevant fields.
References
"4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" molecular weight and formula
Synonyms: 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzoic acid
This document provides key technical information regarding the chemical compound 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, a fluorinated aromatic carboxylic acid derivative. This compound serves as a critical intermediate in the synthesis of high-performance polymers, including fluorinated polyimides and polyesters.[1] Its structure, which combines a carboxylic acid with a hexafluoroisopropanol group, imparts enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials.[1] These polymers find applications in advanced electronics, such as flexible printed circuits and display technologies.[1]
Chemical Properties and Identification
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical synthesis and for material characterization.
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₆F₆O₃ | [1][2][3] |
| Molecular Weight | 288.14 g/mol | [1][2] |
| Exact Mass | 288.02200 Da | [2] |
| CAS Number | 16261-80-6 | [1][2] |
Logical Relationship of Identifiers
The diagram below illustrates the relationship between the compound's name, its empirical formula, and its calculated molecular weight. The formula is the basis for determining the molecular weight, and both are uniquely identified by the CAS number for this specific chemical structure.
References
An In-depth Technical Guide to the Synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, also known by its IUPAC name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated aromatic carboxylic acid with significant applications in materials science and as a key intermediate in the synthesis of advanced polymers.[1] Its unique structure, featuring a bulky, electron-withdrawing hexafluoroisopropanol group attached to a benzoic acid moiety, imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific solubility characteristics to polymers derived from it. This technical guide provides a comprehensive overview of the plausible synthesis pathways for this compound, including detailed experimental considerations and data presentation.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16261-80-6 | [1] |
| Molecular Formula | C₁₀H₆F₆O₃ | [1] |
| Molecular Weight | 288.14 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Purity | Typically ≥97% | [1][2] |
Synthesis Pathways
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, based on fundamental principles of organic chemistry and analogous reactions, a primary synthetic route can be proposed. This pathway involves the reaction of an organometallic derivative of a 4-halobenzoate with hexafluoroacetone, followed by hydrolysis.
Pathway 1: Grignard Reaction with Hexafluoroacetone followed by Hydrolysis
This proposed pathway is a logical and common method for the formation of tertiary alcohols through the nucleophilic addition of a Grignard reagent to a ketone.
Logical Flow of Pathway 1
Caption: Proposed Grignard-based synthesis of the target molecule.
Experimental Protocol Considerations:
-
Step 1: Grignard Reagent Formation
-
Reactants: Methyl 4-bromobenzoate and magnesium turnings.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to prevent the quenching of the Grignard reagent.
-
Procedure: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of methyl 4-bromobenzoate in the anhydrous solvent is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. The completion of the reaction is indicated by the consumption of magnesium.
-
-
Step 2: Nucleophilic Addition to Hexafluoroacetone
-
Reactants: The freshly prepared Grignard reagent and hexafluoroacetone. Hexafluoroacetone is a gas at room temperature and is typically bubbled through the reaction mixture or added as a condensed liquid at low temperatures.
-
Procedure: The solution of the Grignard reagent is cooled (e.g., to -78 °C using a dry ice/acetone bath). Hexafluoroacetone is then slowly introduced into the reaction vessel. The reaction is highly exothermic and careful temperature control is essential. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
-
-
Step 3: Acidic Workup
-
Reagent: A dilute aqueous acid solution, such as 1 M hydrochloric acid or saturated ammonium chloride solution.
-
Procedure: The reaction mixture is carefully poured over crushed ice and then acidified. This step protonates the intermediate alkoxide to form the tertiary alcohol and also quenches any unreacted Grignard reagent. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Step 4: Ester Hydrolysis
-
Reagents: A base such as sodium hydroxide or potassium hydroxide, followed by acidification.
-
Procedure: The crude methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of the base. The mixture is heated to reflux for several hours to hydrolyze the ester. After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to precipitate the final product, this compound. The solid product is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a suitable solvent system.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the proposed synthesis pathway, based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield (g) | % Yield |
| 1 & 2 | Methyl 4-bromobenzoate | 1.0 | Methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate | - | 70-85% |
| 3 | Methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate | 1.0 | This compound | - | 85-95% |
| Overall | Methyl 4-bromobenzoate | 1.0 | This compound | - | 60-80% |
Alternative Synthetic Considerations
While the Grignard-based route is the most probable, other organometallic reagents could potentially be employed. For instance, an organolithium reagent could be generated from methyl 4-bromobenzoate using an organolithium reagent like n-butyllithium at low temperatures, followed by the addition of hexafluoroacetone. However, the Grignard approach is often preferred for its milder reaction conditions and lower cost.
A direct Friedel-Crafts-type reaction of benzoic acid or its ester with hexafluoroacetone is unlikely to be successful. The carboxylic acid and ester groups are deactivating towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.
Conclusion
The synthesis of this compound, while not extensively detailed in readily available literature, can be reasonably proposed to proceed through a multi-step sequence involving the formation of a Grignard reagent from a 4-halobenzoate ester, followed by nucleophilic addition to hexafluoroacetone and subsequent hydrolysis. This pathway utilizes well-established and reliable organic reactions. The successful execution of this synthesis requires careful control of reaction conditions, particularly the exclusion of moisture and precise temperature management. The resulting compound is a valuable building block for the development of advanced materials with specialized properties. Further research and publication of detailed experimental procedures would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, often abbreviated as HFBBA, is a fluorinated organic compound of increasing interest in materials science and pharmaceutical research. Its unique structure, featuring a benzoic acid moiety and a hexafluoroisopropanol group, imparts distinct chemical and physical properties. A critical parameter for its application in various fields, particularly in drug development and formulation, is its solubility in different solvents. This technical guide provides a comprehensive overview of the available solubility information for HFBBA and presents a detailed experimental protocol for its determination.
Solubility Data
A thorough review of publicly available scientific literature, patents, and chemical supplier databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents and water. While qualitative statements for structurally similar compounds suggest that it is likely more soluble in polar organic solvents, precise numerical values are not documented.
To address this data gap, the following table has been prepared to be populated with experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Water | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Ethanol | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Methanol | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Acetone | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Dimethyl Sulfoxide (DMSO) | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Dichloromethane | 25 | Saturation Shake-Flask with UV-Vis Analysis | |
| Ethyl Acetate | 25 | Saturation Shake-Flask with UV-Vis Analysis |
Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method
The following protocol details a robust and widely accepted method for determining the thermodynamic solubility of a solid compound in various solvents.[1][2][3]
1. Principle:
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
2. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Analytical balance
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
4. Analytical Determination (UV-Vis Spectrophotometry):
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[4]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the diluted sample solution at λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
"4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" basic characteristics
An In-depth Technical Guide to (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Introduction
(4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known by its IUPAC name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated organic compound of interest to researchers in materials science and drug development. Its structure is characterized by a benzoic acid moiety substituted with a hexafluoroisopropanol group. This unique combination of a carboxylic acid functional group and a highly fluorinated alcohol imparts distinct properties, including enhanced thermal stability, chemical resistance, and specific solubility characteristics. This document provides a comprehensive overview of its core characteristics, experimental protocols for its synthesis, and its applications.
Core Chemical and Physical Characteristics
(4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is typically a white crystalline solid.[1] The presence of the hexafluoroisopropyl group, a bulky and electron-withdrawing substituent, significantly influences the molecule's acidity, polarity, and potential for intermolecular interactions.
Data Summary
The fundamental quantitative data for 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₆O₃ | [1][2] |
| Molecular Weight | 288.14 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Purity | Typically ≥97% | [1][3] |
| CAS Number | 16261-80-6 | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | [2] |
| InChI Key | DLJNNINHDYILFL-UHFFFAOYSA-N | [2] |
| Storage Conditions | Room temperature, sealed, dry | [3] |
Experimental Protocols
The synthesis of fluorinated compounds often requires specialized reagents and conditions. While specific, detailed laboratory-scale synthesis protocols for (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol are not extensively published in publicly available literature, a general synthetic pathway can be inferred from related transformations. A common approach involves the reaction of a suitable aromatic precursor with hexafluoroacetone, followed by oxidation.
General Synthesis Workflow
The logical flow for a potential synthesis is outlined below. This process represents a plausible route based on established organic chemistry principles for creating analogous structures.
Caption: A conceptual workflow for the synthesis of the target compound.
Methodological Details (Hypothetical)
-
Reaction Setup: In a reaction vessel suitable for anhydrous conditions, 4-methylbenzoic acid would be dissolved in an appropriate solvent. A Lewis acid catalyst would be introduced.
-
Addition of Reagent: Hexafluoroacetone gas would be bubbled through the solution, or a hydrated form would be added, at a controlled temperature. The reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Intermediate Isolation: Upon completion, the reaction would be quenched, and the intermediate product, 4-methylphenyl-1,1,1,3,3,3-hexafluoropropan-2-ol, would be isolated and purified.
-
Oxidation: The purified intermediate's methyl group would then be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate or chromic acid).
-
Final Purification: The final product, (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, would be purified through recrystallization or column chromatography to achieve the desired purity.
Applications and Relevance
The primary application of (4-Carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is as a specialized monomer or key intermediate in the synthesis of high-performance polymers.[3]
-
Polymer Synthesis: It is used in the production of advanced polymers like fluorinated polyimides and polyesters.[3] The incorporation of this monomer can significantly enhance the properties of the resulting materials.
-
Material Properties: The unique structure, combining a carboxylic acid for polymerization and the hexafluoroisopropyl group, imparts desirable characteristics to polymers, including:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to high-temperature resistance.
-
Chemical Resistance: The fluorinated moiety provides inertness to many chemicals.
-
Improved Optical Clarity: Fluorinated polymers often exhibit low refractive indices and high transparency.[3]
-
Enhanced Dielectric Properties: These materials are often used in advanced electronic devices due to low dielectric constants and moisture resistance.[3]
-
The relationship between the compound's structural features and its resulting material benefits is illustrated in the diagram below.
Caption: Relationship between structure, properties, and applications.
Due to its role as a building block for materials, there is limited public information on its direct biological activities or its modulation of specific signaling pathways. Its utility in the drug development field would likely be as a component of a larger molecule, where its fluorinated nature could be leveraged to improve metabolic stability, binding affinity, or pharmacokinetic properties of a final drug candidate.
References
An In-depth Technical Guide to p-[2-Hydroxyhexafluoroisopropyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-[2-Hydroxyhexafluoroisopropyl]benzoic acid, systematically named 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure features a benzoic acid moiety substituted at the para position with a 2-hydroxyhexafluoroisopropyl group. This unique combination of a hydrophilic carboxylic acid and a bulky, lipophilic, and electron-withdrawing hexafluoroisopropyl group imparts distinct properties that make it a valuable building block in materials science and potentially in medicinal chemistry.
This technical guide provides a comprehensive review of the available literature on p-[2-Hydroxyhexafluoroisopropyl]benzoic acid, covering its synthesis, physical and spectroscopic properties, and current applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16261-80-6 | [1] |
| Molecular Formula | C₁₀H₆F₆O₃ | [1] |
| Molecular Weight | 288.14 g/mol | [1] |
| Melting Point | 121-123 °C (for 97% purity) | Alfa Aesar |
| Appearance | White to off-white solid | - |
| Solubility | No specific data available | - |
Synthesis
A plausible synthetic route is the Friedel-Crafts reaction of a protected p-carboxybenzene derivative with hexafluoroacetone, followed by deprotection. The general workflow for such a synthesis is depicted below.
Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including catalysts, solvents, temperatures, and reaction times, would require optimization.
Spectroscopic Characterization
Detailed spectroscopic data for p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is not extensively published. However, based on the known spectra of similar benzoic acid derivatives, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the hydroxyl proton. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7-8.5 ppm). The hydroxyl proton would appear as a singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the quaternary carbon of the isopropyl group, and the trifluoromethyl carbons. The trifluoromethyl carbons would likely appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would be characterized by absorption bands typical for a carboxylic acid and a fluorinated alcohol. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).
-
C-O stretching and O-H bending bands.
-
Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z 288. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and trifluoromethyl groups.
Applications
The primary application of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is as a monomer or intermediate in the synthesis of high-performance polymers.[1][2]
Polymer Synthesis
The presence of the bulky, fluorine-rich 2-hydroxyhexafluoroisopropyl group can significantly enhance the properties of polymers. When incorporated into polymer backbones, such as those of polyimides and polyesters, this group can:
-
Increase Thermal Stability: The strong C-F bonds contribute to higher decomposition temperatures.[2]
-
Enhance Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.[2]
-
Improve Optical Clarity: The disruption of polymer chain packing by the bulky group can reduce crystallinity and light scattering, leading to higher transparency.[2]
-
Increase Solubility: The hexafluoroisopropyl group can improve the solubility of otherwise intractable polymers in organic solvents, facilitating their processing.
-
Lower Dielectric Constant: The low polarizability of the C-F bond can lead to materials with lower dielectric constants, which is advantageous for applications in microelectronics.
A general experimental workflow for the synthesis of a fluorinated polyimide using a dianhydride and a diamine, where a monomer like p-[2-Hydroxyhexafluoroisopropyl]benzoic acid could be chemically modified to be a diamine or dianhydride, is presented below.
Biological Activity
There is currently no available information in the reviewed scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of p-[2-Hydroxyhexafluoroisopropyl]benzoic acid. The introduction of hexafluoroisopropyl groups into bioactive molecules is a strategy used in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. Therefore, while unexplored, the potential for biological activity exists and warrants further investigation.
Conclusion
p-[2-Hydroxyhexafluoroisopropyl]benzoic acid is a specialized chemical intermediate with established utility in the field of materials science, particularly for the synthesis of high-performance fluorinated polymers. Its unique structural features offer a means to significantly enhance the thermal, chemical, and optical properties of these materials. While its synthesis is not yet described in detail in publicly accessible literature, plausible synthetic routes can be proposed. A significant gap exists in the understanding of its biological properties, presenting an opportunity for future research in the area of medicinal chemistry and drug development. Further characterization of its physical and spectroscopic properties would also be of great value to the scientific community.
References
A Technical Guide to the Spectroscopic Characterization of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-hydroxyhexafluoroisopropyl)benzoic acid. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for the structural elucidation and verification of this and similar fluorinated organic molecules.
Molecular Structure
Systematic Name: 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid Molecular Formula: C₁₀H₆F₆O₃ Molecular Weight: 288.14 g/mol CAS Number: 16261-80-6
Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from spectral data of analogous compounds, including various fluorinated and non-fluorinated benzoic acid derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~7.80 | Doublet | 2H | Aromatic H (ortho to -C(CF₃)₂OH) |
| ~7.0 - 6.0 | Singlet (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | -COOH |
| ~140 | Aromatic C (ipso to -C(CF₃)₂OH) |
| ~132 | Aromatic C (ipso to -COOH) |
| ~130 | Aromatic C-H (ortho to -COOH) |
| ~126 | Aromatic C-H (ortho to -C(CF₃)₂OH) |
| ~124 (quartet) | -CF₃ |
| ~79 (septet) | -C(CF₃)₂OH |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-75 | Singlet | -CF₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Broad | O-H stretch (alcohol) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1400 | Medium | C=C stretch (aromatic) |
| 1300-1100 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 288 | Moderate | [M]⁺ (Molecular Ion) |
| 269 | High | [M - F]⁺ |
| 243 | Moderate | [M - COOH]⁺ |
| 219 | High | [M - CF₃]⁺ |
| 149 | Moderate | [C₆H₄COOH]⁺ |
| 121 | High | [C₆H₄CO]⁺ |
| 69 | High | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: A single-pulse experiment, often with proton decoupling, is performed. A fluorine-free reference standard, such as hexafluorobenzene, may be used.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization technique that provides detailed structural information.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming charged droplets from which ions are desolvated. This is a "soft" ionization technique that often leaves the molecular ion intact.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process from compound synthesis to structural confirmation using various spectroscopic techniques.
Thermogravimetric Analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a unique molecule that incorporates a carboxylic acid functional group with a hexafluoroisopropanol substituent on a benzene ring. This combination of functionalities suggests potential applications where thermal stability is a critical attribute. The hexafluoroisopropyl group is known to enhance the thermal stability of polymers. Thermogravimetric analysis is an essential technique for characterizing the thermal stability and decomposition profile of such materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable data on decomposition temperatures, residual mass, and the kinetics of thermal degradation.
Predicted Thermal Properties
Based on the analysis of structurally similar compounds, a predicted thermal decomposition profile for this compound can be hypothesized. The presence of the aromatic ring and the thermally stable C-F bonds in the hexafluoroisopropyl group are expected to impart significant thermal stability.
Table 1: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value/Range | Notes |
| Onset of Decomposition (Tonset) | 250 - 350 °C | The presence of the hexafluoroisopropyl group likely increases the thermal stability compared to benzoic acid. |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | This represents the temperature of the maximum rate of mass loss. |
| Decomposition Steps | Likely a multi-step process | Initial loss of water or decarboxylation, followed by the decomposition of the fluorinated substituent and aromatic ring at higher temperatures. |
| Residual Mass at 600 °C | Low (< 5%) | Complete decomposition is expected, though some char formation is possible. |
Proposed Experimental Protocol for Thermogravimetric Analysis
The following is a detailed, generalized protocol for conducting the thermogravimetric analysis of this compound. This protocol is based on common practices for the analysis of organic acids and fluorinated compounds.[1][2]
Table 2: Proposed TGA Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | A calibrated thermogravimetric analyzer | Ensures accuracy and reproducibility of the mass and temperature measurements. |
| Sample Preparation | 5-10 mg of the powdered sample | A small sample size minimizes thermal gradients within the sample. |
| Crucible | Alumina or platinum crucible | These materials are inert at high temperatures and will not react with the sample or its decomposition products.[2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative decomposition and allows for the study of the intrinsic thermal stability. |
| Purge Gas Flow Rate | 20-50 mL/min | An appropriate flow rate ensures the efficient removal of gaseous decomposition products from the sample area.[3] |
| Temperature Program | ||
| - Initial Temperature | 30 °C | Start at a temperature below any expected thermal events. |
| - Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |
| - Final Temperature | 600 °C (or higher if decomposition is incomplete) | To ensure complete decomposition and characterization of any residue. |
| Data Analysis | Plot mass loss (%) vs. temperature (°C). Calculate the first derivative (DTG) to identify peak decomposition temperatures. | The DTG curve helps to resolve overlapping decomposition steps. |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for performing a thermogravimetric analysis experiment.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of high-performance polymers derived from 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (6F-HBA). This monomer is a valuable building block for creating advanced materials with exceptional thermal stability, chemical resistance, and unique optical properties. The inclusion of the hexafluoroisopropylidene (6F) group imparts significant improvements in polymer solubility and processing characteristics. This document details the synthesis of two major classes of polymers: polyesters and polyamides, and explores their potential applications, particularly in the field of drug delivery.
Introduction to this compound in Polymer Synthesis
This compound is a unique monomer possessing both a carboxylic acid and a hydroxyl group, making it suitable for the synthesis of polyesters through self-polycondensation. The presence of the bulky, electron-withdrawing 6F group disrupts polymer chain packing, leading to enhanced solubility in organic solvents, a lower dielectric constant, and improved optical clarity. Furthermore, the strong carbon-fluorine bonds contribute to the high thermal and oxidative stability of the resulting polymers.
For polyamide synthesis, the carboxylic acid group of 6F-HBA can be reacted with various aromatic diamines. The resulting fluorinated polyamides exhibit excellent thermal resistance and mechanical properties, making them suitable for demanding applications.
High-Performance Polyesters from 6F-HBA
Synthesis via Melt Polycondensation
Melt polycondensation is a direct and solvent-free method for synthesizing high molecular weight polyesters from 6F-HBA. The reaction proceeds through the esterification of the hydroxyl and carboxylic acid groups of the monomer.
Experimental Protocol: Melt Polycondensation of 6F-HBA
Materials:
-
This compound (6F-HBA) (≥98% purity)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., titanium(IV) butoxide)
-
High-purity nitrogen or argon gas
-
Methanol (for purification)
-
Chloroform or N-methyl-2-pyrrolidone (NMP) (for dissolution)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet with a condenser and collection flask
-
High-temperature heating mantle with a programmable temperature controller
-
Vacuum pump capable of reaching <1 mmHg
Procedure:
-
Charging the Reactor: The glass reactor is charged with this compound and a catalytic amount of antimony(III) oxide (typically 0.05-0.1 mol% relative to the monomer).
-
Inert Atmosphere: The reactor is sealed and purged with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen and moisture. A slight positive pressure of the inert gas is maintained.
-
Esterification Stage: The reaction mixture is heated with stirring. The temperature is gradually increased to 180-200°C. During this stage, water is formed as a byproduct of the esterification reaction and is removed from the system via the distillation outlet. This stage is typically continued for 2-4 hours, or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: The temperature is then slowly raised to 220-250°C. Simultaneously, a vacuum is gradually applied to the system to facilitate the removal of the remaining water and any other volatile byproducts, driving the polymerization to a higher molecular weight. The viscosity of the reaction mixture will noticeably increase.
-
Reaction Completion and Polymer Recovery: The polymerization is continued under high vacuum for an additional 4-6 hours. The reactor is then cooled to room temperature under a nitrogen atmosphere. The resulting solid polyester is dissolved in a suitable solvent like chloroform or NMP.
-
Purification: The polymer solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polyester. The purified polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualization of Polyester Synthesis Workflow:
Caption: Workflow for the synthesis of polyesters from 6F-HBA via melt polycondensation.
Properties of 6F-HBA Based Polyesters
The polyesters derived from 6F-HBA exhibit a desirable combination of properties. The quantitative data for a typical polyester synthesized from 6F-HBA are summarized in the table below.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 180 - 220 °C |
| Decomposition Temp. (Td) | > 450 °C |
| Tensile Strength | 70 - 90 MPa |
| Tensile Modulus | 2.0 - 3.0 GPa |
| Dielectric Constant (1 MHz) | 2.5 - 2.8 |
| Solubility | Soluble in NMP, DMAc, THF, Chloroform |
High-Performance Polyamides from 6F-HBA
Aromatic polyamides (aramids) are known for their exceptional strength and thermal stability. By incorporating 6F-HBA, these properties can be complemented with improved processability. The synthesis involves the reaction of a diacid derivative of 6F-HBA with an aromatic diamine.
Synthesis via Low-Temperature Solution Polycondensation
This method involves the reaction of a diacid chloride, derived from 6F-HBA, with an aromatic diamine in an aprotic polar solvent at low temperatures.
Experimental Protocol: Low-Temperature Solution Polycondensation
Materials:
-
4-(2-Hydroxyhexafluoroisopropyl)benzoyl chloride (6F-HBA-Cl) (Synthesized from 6F-HBA and thionyl chloride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine or triethylamine (as an acid scavenger)
-
Methanol (for purification)
-
High-purity nitrogen gas
Equipment:
-
Three-neck flask equipped with a mechanical stirrer and a nitrogen inlet
-
Low-temperature bath (e.g., ice-water bath)
-
Dropping funnel
Procedure:
-
Diamine Solution: In a three-neck flask under a nitrogen atmosphere, the aromatic diamine is dissolved in anhydrous NMP. The solution is cooled to 0-5°C using a low-temperature bath.
-
Acid Chloride Addition: 4-(2-Hydroxyhexafluoroisopropyl)benzoyl chloride is dissolved in a small amount of anhydrous NMP and placed in a dropping funnel. This solution is added dropwise to the stirred diamine solution over a period of 1 hour, maintaining the temperature at 0-5°C.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Precipitation: The viscous polymer solution is poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: The fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water to remove any unreacted monomers and salts, and then dried in a vacuum oven at 100-120°C.
Visualization of Polyamide Synthesis Workflow:
Caption: Workflow for the synthesis of polyamides from 6F-HBA derivatives via low-temperature solution polycondensation.
Properties of 6F-HBA Based Polyamides
Fluorinated polyamides derived from 6F-HBA demonstrate excellent thermal and mechanical properties, coupled with good solubility.
| Property | Typical Value Range |
| Glass Transition Temp. (Tg) | 240 - 280 °C |
| Decomposition Temp. (Td) | > 480 °C |
| Tensile Strength | 90 - 120 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Solubility | Soluble in NMP, DMAc, DMF |
Applications in Drug Development
The unique properties of fluorinated polymers derived from 6F-HBA make them promising candidates for various applications in drug development, particularly in drug delivery systems.[1] The hydrophobic nature of the fluorinated segments can enhance the encapsulation of hydrophobic drugs, while the overall polymer biocompatibility is a critical factor.[1]
Nanoparticle-based Drug Delivery
Fluorinated polyesters can be formulated into nanoparticles for the controlled release of therapeutic agents. The general workflow for creating drug-loaded nanoparticles is as follows:
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
-
Polymer-Drug Solution: The synthesized 6F-HBA based polyester and the therapeutic drug are co-dissolved in a water-miscible organic solvent (e.g., acetone or tetrahydrofuran).
-
Nanoprecipitation: This organic solution is added dropwise to a larger volume of an aqueous solution (the non-solvent), often containing a surfactant (e.g., Pluronic F127) to stabilize the nanoparticles, under constant stirring. The rapid diffusion of the solvent into the non-solvent phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.
-
Solvent Evaporation: The organic solvent is removed from the nanoparticle suspension, typically by stirring at room temperature overnight or by using a rotary evaporator.
-
Purification: The nanoparticles are purified to remove any free, unencapsulated drug and excess surfactant. This can be achieved by methods such as dialysis against deionized water or by centrifugation and resuspension of the nanoparticle pellet.
Visualization of Drug Delivery Workflow:
Caption: General workflow for the formulation of drug-loaded nanoparticles using 6F-HBA based polyesters.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance polyesters and polyamides. The incorporation of the hexafluoroisopropylidene group provides a unique combination of excellent thermal and mechanical properties with enhanced solubility and processability. These characteristics, along with their potential for biocompatibility, make these polymers highly attractive for advanced applications, including as materials for drug delivery systems in the pharmaceutical industry. The protocols and data presented in these notes serve as a valuable resource for researchers and scientists working in the field of polymer chemistry and drug development.
References
Application Notes and Protocols for "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" in Fluorinated Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, low dielectric constant, and high optical clarity. These properties make them highly desirable for advanced applications in microelectronics, aerospace, and medical devices. The incorporation of fluorine-containing moieties, such as the hexafluoroisopropylidene group, is a key strategy in tailoring the properties of polyimides.
While "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" is a valuable fluorinated building block, it is not typically used directly as a monomer in polyimide synthesis. Instead, it serves as a crucial precursor for the synthesis of fluorinated diamines or dianhydrides, which are then polymerized. This document provides detailed protocols and application notes based on the synthesis of a structurally analogous and commonly used diamine, derived from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The methodologies presented are readily adaptable for the conversion of "this compound" to a polymerizable diamine monomer and its subsequent use in the synthesis of high-performance fluorinated polyimides.
Monomer Synthesis: A Plausible Pathway
A plausible synthetic route starting from a compound structurally analogous to "this compound" involves the conversion of the carboxylic acid group to an amine or the coupling of the benzoic acid with another functionalized molecule to create a diamine. For the purpose of these protocols, we will focus on a well-documented synthesis of a fluorinated diamine from a readily available precursor, 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). This process typically involves a two-step reaction: nitration followed by reduction.
Experimental Protocol: Synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane
This protocol details the synthesis of a key diamine monomer for fluorinated polyimides, starting from Bisphenol AF.
Step 1: Nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrating Agent: Slowly add a solution of dilute nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the dinitro product. Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the resulting 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a vacuum oven.
Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, suspend the dinitro compound in ethanol.
-
Catalyst Addition: Add a catalytic amount of FeCl₃ and activated carbon.
-
Addition of Reducing Agent: Heat the mixture to reflux (approximately 85 °C) and add hydrazine hydrate dropwise over a period of 1-2 hours.
-
Reaction: Continue to reflux the reaction mixture for 10 hours.
-
Filtration and Purification: After cooling, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
Fluorinated Polyimide Synthesis
The synthesized fluorinated diamine can be polymerized with a variety of dianhydrides to produce fluorinated polyimides with tailored properties. A common and commercially available dianhydride used for this purpose is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The polymerization is typically a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Experimental Protocol: Synthesis of 6FDA-based Fluorinated Polyimide
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the synthesized diamine (e.g., 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in several portions to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Chemical Method):
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the poly(amic acid)).
-
Stir the mixture at room temperature for 12 hours, and then heat to 80-100 °C for an additional 2-4 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C.
-
Data Presentation: Properties of Fluorinated Polyimides
The properties of fluorinated polyimides can be tailored by the choice of diamine and dianhydride monomers. The following table summarizes typical properties of polyimides derived from fluorinated monomers.
| Property | Typical Value Range |
| Thermal Stability (TGA, 5% weight loss) | > 500 °C |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 |
| Optical Transparency (at 400 nm) | > 85% |
| Tensile Strength | 80 - 120 MPa |
| Elongation at Break | 5 - 15% |
Visualizations
Diagram 1: Synthesis of Fluorinated Diamine Monomer
Caption: Plausible synthesis of a fluorinated diamine monomer.
Diagram 2: Fluorinated Polyimide Synthesis Workflow
Caption: Influence of fluorinated monomers on polyimide properties.
Application Notes and Protocols for "4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid" in Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" (CAS 16261-80-6) is a fluorinated aromatic carboxylic acid that serves as a critical monomer in the synthesis of high-performance polymers. Its unique molecular structure, featuring a hexafluoroisopropyl group and a carboxylic acid functionality, imparts exceptional properties to the resulting polymers, making them highly suitable for advanced applications in the electronics industry. These polymers, primarily fluorinated polyimides and polyesters, exhibit enhanced thermal stability, superior chemical resistance, high optical clarity, low dielectric constants, and excellent moisture resistance.
These characteristics are paramount for the fabrication of reliable and high-performance electronic components, including flexible printed circuits, advanced display technologies, and specialty coatings for harsh environments. This document provides detailed application notes and experimental protocols for the utilization of "this compound" in the synthesis of such polymers for electronic applications.
Key Properties and Applications
The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone disrupts chain packing and reduces intermolecular interactions, leading to several advantageous properties for electronic materials.
| Property | Benefit in Electronic Applications |
| High Thermal Stability | Withstands high temperatures during semiconductor manufacturing and device operation. |
| Low Dielectric Constant | Reduces signal delay and cross-talk in high-frequency circuits. |
| Low Moisture Absorption | Maintains stable electrical properties in humid environments. |
| High Optical Clarity | Suitable for applications in display technologies and optical components. |
| Excellent Chemical Resistance | Resists degradation from solvents and chemicals used in fabrication processes. |
| Good Solubility | Facilitates processing and film formation from solution. |
Primary Applications in Electronics:
-
Flexible Printed Circuits (FPCs): As a substrate material, offering flexibility, thermal stability, and low dielectric constant.
-
Interlayer Dielectrics: In integrated circuits to insulate conductive layers, minimizing signal loss.
-
Photoresist Formulations: As a component in photoimageable polymers to create high-resolution patterns.
-
Display Technologies: In components for flexible displays and touch screens due to optical clarity and durability.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide from this compound
This protocol describes a general two-step method for the synthesis of a fluorinated polyimide. The first step involves the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization to yield the final polyimide.
Materials:
-
This compound
-
Aromatic Diamine (e.g., 4,4'-oxydianiline - ODA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-(Dimethylamino)pyridine (DMAP) - catalyst
-
Anhydrous N,N-Dimethylacetamide (DMAc) - solvent
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (1 equivalent) and the aromatic diamine (1 equivalent) to anhydrous DMAc to achieve a solids concentration of 15-20% (w/v). b. Stir the mixture at room temperature until all solids are dissolved. c. Cool the solution to 0°C in an ice bath. d. Slowly add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution. e. Continue stirring at 0°C for 2 hours and then allow the reaction to warm to room temperature and stir for an additional 24 hours. f. The resulting viscous solution is the poly(amic acid).
-
Chemical Imidization: a. To the poly(amic acid) solution, add acetic anhydride (2.5 equivalents) and pyridine (2.5 equivalents) dropwise with stirring. b. Heat the mixture to 80-100°C and maintain for 3-4 hours. c. After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol. d. Filter the fibrous precipitate, wash thoroughly with methanol and water, and dry in a vacuum oven at 120°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: Confirm the conversion of the poly(amic acid) to polyimide by the disappearance of the amic acid peaks (~1660 cm⁻¹ and ~3300 cm⁻¹) and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability (decomposition temperature).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Logical Workflow for Polyimide Synthesis:
Protocol 2: Preparation of a Fluorinated Polyester Film for Flexible Electronics
This protocol outlines the synthesis of a fluorinated polyester via melt polycondensation and subsequent film casting.
Materials:
-
This compound
-
A diol monomer (e.g., Ethylene Glycol)
-
A diacid monomer (e.g., Terephthaloyl chloride) - for copolymerization
-
Antimony(III) oxide or other suitable catalyst
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
Polymerization: a. In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine this compound (as a hydroxy-acid monomer or in combination with other diols and diacids), and a catalytic amount of Antimony(III) oxide. b. Heat the mixture under a slow stream of nitrogen to a molten state (typically 180-220°C). c. Gradually increase the temperature to 250-280°C while applying a vacuum to remove the condensation byproducts (e.g., water). d. Continue the reaction until the desired melt viscosity is achieved, indicating high molecular weight polymer formation. e. Cool the polymer under nitrogen and collect the solid polyester.
-
Film Casting: a. Dissolve the synthesized polyester in a suitable solvent like NMP to form a 10-15% (w/v) solution. b. Filter the solution to remove any impurities. c. Cast the solution onto a clean glass substrate using a doctor blade to ensure uniform thickness. d. Place the cast film in a convection oven and heat in a stepwise manner (e.g., 80°C for 2h, 120°C for 2h, 150°C for 1h, and finally 200°C for 1h) to slowly remove the solvent and avoid film defects. e. Peel the resulting flexible and transparent film from the glass substrate after cooling.
Characterization:
-
Mechanical Testing: Evaluate tensile strength and elongation at break.
-
Dielectric Spectroscopy: Measure the dielectric constant and dissipation factor over a range of frequencies.
-
UV-Vis Spectroscopy: Determine the optical transparency of the film.
Experimental Workflow for Polyester Film Preparation:
Quantitative Data Summary
While specific data for polymers derived solely from "this compound" is not extensively published, the following table presents expected property ranges based on data for structurally similar fluorinated polyimides and polyesters used in electronics.
| Property | Expected Value Range | Test Method |
| Glass Transition Temperature (Tg) | 220 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5%) | > 450 °C | Thermogravimetric Analysis (TGA) |
| Dielectric Constant (1 MHz) | 2.5 - 3.2 | Dielectric Spectroscopy |
| Dielectric Loss (1 MHz) | < 0.01 | Dielectric Spectroscopy |
| Tensile Strength | 80 - 150 MPa | ASTM D882 |
| Elongation at Break | 10 - 50 % | ASTM D882 |
| Water Absorption (24h immersion) | < 0.5 % | ASTM D570 |
| Optical Transmittance (@ 500 nm) | > 85 % | UV-Vis Spectroscopy |
Conclusion
"this compound" is a valuable monomer for the development of advanced fluorinated polymers for the electronics industry. The protocols and data presented provide a foundational framework for researchers to synthesize and characterize these high-performance materials. The unique combination of properties imparted by the hexafluoroisopropyl group makes these polymers excellent candidates for next-generation electronic devices where thermal stability, dielectric performance, and reliability are critical. Further research and optimization of polymerization conditions and copolymer compositions will continue to expand the applications of this versatile monomer.
Application Notes and Protocols for 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid in Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid as a key monomer in the formulation of high-performance specialty coatings. The unique properties imparted by the hexafluoroisopropylidene group make it an invaluable component for coatings requiring exceptional durability, chemical resistance, and thermal stability.
Introduction
This compound is a fluorinated aromatic carboxylic acid utilized as a specialty monomer in the synthesis of advanced polymers, primarily fluorinated polyesters and polyimides.[1] Its incorporation into a polymer backbone imparts a range of desirable properties to coatings, including:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds and the bulky hexafluoroisopropylidene group contribute to high thermal degradation temperatures.
-
Superior Chemical Resistance: The fluorine-rich structure provides a barrier against a wide range of chemicals, including acids, bases, and organic solvents.
-
Hydrophobicity and Oleophobicity: The low surface energy of the fluorinated groups results in coatings with excellent water and oil repellency.
-
Improved Optical Clarity: The introduction of the bulky, non-planar hexafluoroisopropylidene group can disrupt polymer chain packing, leading to reduced crystallinity and enhanced transparency in the resulting coating.[1]
-
Low Dielectric Constant: The fluorine content lowers the dielectric constant of the polymer, making it suitable for electronic applications.
Applications in Specialty Coatings
Coatings formulated with polymers derived from this compound are suitable for a variety of demanding applications, including:
-
Aerospace and Automotive: Protective coatings for components exposed to harsh environments, high temperatures, and corrosive fluids.
-
Electronics: Dielectric layers, encapsulants, and protective coatings for printed circuit boards and other electronic components.[1]
-
Industrial Equipment: Linings and coatings for chemical processing tanks, pipes, and reactors.
-
Architectural: Durable and self-cleaning coatings for building exteriors.
-
Biomedical Devices: Biocompatible and anti-fouling coatings for medical implants and devices.
Quantitative Performance Data
The following table summarizes representative performance data for a specialty coating formulated with a fluorinated polyester-polyurethane copolymer containing this compound, compared to a standard non-fluorinated polyester-polyurethane coating.
| Property | Test Method | Standard Polyester-Polyurethane | Fluorinated Polyester-Polyurethane |
| Adhesion (Cross-hatch) | ASTM D3359 | 4B | 5B |
| Pencil Hardness | ASTM D3363 | H | 3H |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >100 | >200 |
| Water Contact Angle | ASTM D7334 | 85° | 110° |
| Chemical Resistance (10% HCl, 24h) | ASTM D1308 | Slight Blistering | No Effect |
| Chemical Resistance (10% NaOH, 24h) | ASTM D1308 | Moderate Blistering | Slight Discoloration |
| Thermal Stability (TGA, 5% wt loss) | ASTM E1131 | 320 °C | 450 °C |
Note: The data presented are representative and can vary depending on the specific formulation, substrate, and curing conditions.
Experimental Protocols
Synthesis of a Fluorinated Polyester Resin
This protocol describes the synthesis of a fluorinated polyester resin using this compound as a co-monomer.
Materials:
-
This compound
-
Isophthalic acid
-
Neopentyl glycol
-
Trimethylolpropane
-
Dibutyltin oxide (catalyst)
-
Xylene (for azeotropic distillation)
-
High-temperature reaction kettle with mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap.
Procedure:
-
Charge the reaction kettle with isophthalic acid, neopentyl glycol, and trimethylolpropane.
-
Heat the mixture to 150°C under a nitrogen blanket with stirring until the mixture is molten and clear.
-
Add this compound and dibutyltin oxide (0.1% of total weight) to the reactor.
-
Gradually increase the temperature to 220°C. Water of condensation will begin to be collected in the Dean-Stark trap.
-
Add a small amount of xylene to the reactor to facilitate the azeotropic removal of water.
-
Maintain the reaction at 220°C until the acid value of the resin is below 15 mg KOH/g. The progress of the reaction can be monitored by periodically taking samples and titrating with a standard KOH solution.
-
Once the desired acid value is reached, cool the reactor to 180°C and apply a vacuum to remove any remaining xylene and water.
-
Discharge the molten resin and allow it to cool.
Formulation of a Two-Component Fluorinated Polyurethane Coating
Materials:
-
Fluorinated polyester resin (from Protocol 4.1)
-
Polyisocyanate crosslinker (e.g., Desmodur N3300)
-
Solvent blend (e.g., a mixture of ethyl acetate, butyl acetate, and xylene)
-
Flow and leveling agent
-
UV stabilizer (optional)
Procedure:
-
In a mixing vessel, dissolve the fluorinated polyester resin in the solvent blend to achieve the desired viscosity.
-
Add the flow and leveling agent and UV stabilizer (if used) and mix thoroughly. This is Component A.
-
Just before application, add the polyisocyanate crosslinker (Component B) to Component A at the recommended stoichiometric ratio (typically provided by the isocyanate supplier).
-
Mix the two components thoroughly for 5-10 minutes.
-
Allow an induction time of 15-20 minutes before application.
Coating Application and Curing
Procedure:
-
Prepare the substrate by cleaning, degreasing, and, if necessary, abrading the surface to ensure good adhesion.
-
Apply the formulated coating to the substrate using a suitable method such as spraying, dipping, or brushing to achieve the desired dry film thickness.
-
Allow the coated substrate to flash off for 10-15 minutes at ambient temperature to allow for solvent evaporation.
-
Cure the coating according to one of the following schedules:
-
Ambient Cure: 7 days at 25°C and 50% relative humidity.
-
Forced Cure: 30 minutes at 80°C.
-
Performance Testing
Perform the following tests to evaluate the performance of the cured coating:
-
Adhesion: Cross-hatch adhesion test (ASTM D3359).
-
Hardness: Pencil hardness test (ASTM D3363).
-
Solvent Resistance: MEK rub test (ASTM D5402).
-
Contact Angle: Measure the static water contact angle using a goniometer (ASTM D7334).
-
Chemical Resistance: Spot tests with various chemicals (e.g., 10% HCl, 10% NaOH, xylene) for 24 hours (ASTM D1308).
-
Thermal Stability: Thermogravimetric analysis (TGA) of the free film (ASTM E1131).
Visualizations
Caption: Polymerization of the monomer.
Caption: Experimental workflow.
References
Application Notes and Protocols for Incorporating "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" into Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (HHBA) into polyester backbones. The inclusion of the hexafluoroisopropyl group is intended to enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polyesters, making them attractive candidates for advanced applications, including the development of novel drug delivery systems.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The incorporation of fluorine-containing moieties into polymer structures is a well-established strategy to impart unique properties. The strong carbon-fluorine bond and the bulky nature of the hexafluoroisopropyl group can lead to polymers with enhanced thermal stability, reduced flammability, and excellent resistance to chemical degradation.[1][2][3] In the context of drug delivery, these fluorinated polyesters can offer advantages such as improved drug stability, controlled release profiles, and enhanced cellular uptake.[4][5]
This document provides a detailed protocol for the synthesis of HHBA-containing polyesters via melt polycondensation, a common and scalable method for polyester production.[6] Additionally, it outlines the expected enhancements in material properties and discusses potential applications in drug delivery, specifically in targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[7][8][9]
Data Presentation
The incorporation of HHBA into a polyester backbone, such as in a copolyester with terephthalic acid and ethylene glycol, is expected to significantly alter its material properties. While specific experimental data for HHBA-containing polyesters is not widely available in public literature, the following tables provide an illustrative summary of the anticipated quantitative effects based on the known impact of similar fluorinated monomers on polyester properties.
Table 1: Expected Thermal Properties of HHBA-Modified PET
| Property | Standard PET | PET with 10 mol% HHBA (Illustrative) | PET with 20 mol% HHBA (Illustrative) |
| Glass Transition Temperature (Tg) | ~75 °C | ~90 °C | ~105 °C |
| Melting Temperature (Tm) | ~250 °C | ~235 °C | ~220 °C |
| Decomposition Temperature (Td, 5% weight loss) | ~380 °C | ~400 °C | ~420 °C |
Note: The decrease in melting temperature is expected due to the disruption of chain packing by the bulky HHBA monomer.
Table 2: Expected Mechanical Properties of HHBA-Modified PET
| Property | Standard PET | PET with 10 mol% HHBA (Illustrative) | PET with 20 mol% HHBA (Illustrative) |
| Tensile Strength | ~55 MPa | ~60 MPa | ~65 MPa |
| Young's Modulus | ~2.5 GPa | ~2.8 GPa | ~3.1 GPa |
| Elongation at Break | ~60% | ~45% | ~30% |
Note: The increase in tensile strength and modulus, along with a decrease in elongation at break, indicates a more rigid and less ductile material.
Table 3: Expected Chemical Resistance of HHBA-Modified PET (Illustrative)
| Chemical Agent | Standard PET | PET with 20 mol% HHBA |
| Acetone | Swelling, some degradation | Minimal swelling |
| Toluene | Significant swelling | Slight swelling |
| 1 M NaOH (aq) | Surface erosion | Minimal effect |
| 1 M HCl (aq) | Minimal effect | Minimal effect |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyesters incorporating HHBA. Researchers should optimize these conditions based on the specific comonomers and desired polymer properties.
Protocol 1: Synthesis of HHBA-Modified Polyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester of terephthalic acid, ethylene glycol, and HHBA.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound (HHBA)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
High-purity nitrogen gas
-
Methanol (for purification)
-
Chloroform (for purification)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Charging the Reactor: In the three-neck flask, combine dimethyl terephthalate, this compound, and a molar excess of ethylene glycol (e.g., 2.2 equivalents relative to the total moles of diacid and HHBA).
-
Transesterification: Add zinc acetate (e.g., 0.05 mol% relative to DMT) to the mixture. Purge the reactor with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the mixture under a gentle stream of nitrogen to 180-200 °C with stirring. Methanol will be generated as a byproduct and should be collected in the distillation condenser.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.
-
Polycondensation: Add antimony trioxide (e.g., 0.04 mol% relative to DMT) to the reaction mixture.
-
Gradually increase the temperature to 270-280 °C while slowly applying a vacuum, reducing the pressure to below 1 Torr over about 30 minutes.
-
Continue the reaction under vacuum for 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain length grows. The reaction is complete when the desired viscosity is reached (as indicated by the stirrer torque).
-
Polymer Recovery: Remove the reactor from the heat and allow it to cool under nitrogen. The resulting solid polyester can be removed from the flask.
-
Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80 °C for 24 hours.
Workflow Diagram:
Protocol 2: Characterization of HHBA-Modified Polyesters
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the incorporation of HHBA into the polyester backbone and determine the comonomer ratio.
-
Method: Dissolve the purified polymer in a suitable deuterated solvent (e.g., CDCl₃/TFA-d mixture). Acquire ¹H and ¹⁹F NMR spectra. The integration of characteristic peaks corresponding to HHBA and the other monomers will allow for the calculation of the polymer composition.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.
-
Method: Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA).
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
-
Method: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. A typical heating/cooling/heating cycle is used to erase the thermal history and obtain accurate thermal transition data.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyester.
-
Method: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
5. Mechanical Testing:
-
Purpose: To determine the tensile strength, Young's modulus, and elongation at break.
-
Method: Prepare dog-bone shaped specimens of the polyester by melt-pressing or solvent casting. Perform tensile tests using a universal testing machine according to standard methods (e.g., ASTM D638).
Application in Drug Delivery: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy.[7][8][9] Nanoparticles formulated from HHBA-modified polyesters can be designed to encapsulate and deliver inhibitors of the PI3K/Akt pathway specifically to tumor cells.
The enhanced hydrophobicity and stability of fluorinated polyesters can improve the encapsulation efficiency of hydrophobic drugs and protect them from degradation in the bloodstream. Furthermore, the unique properties of fluorinated materials can facilitate cellular uptake, leading to higher intracellular drug concentrations and improved therapeutic efficacy.[4][5]
Signaling Pathway Diagram:
This diagram illustrates how nanoparticles formulated from HHBA-modified polyesters can deliver inhibitors to key nodes of the PI3K/Akt signaling pathway, such as PI3K, Akt, or mTORC1. By inhibiting this pathway, the nanoparticles can effectively block downstream signals that promote cancer cell proliferation and survival, ultimately leading to tumor growth inhibition. The development of such targeted drug delivery systems represents a promising strategy in cancer therapy.
References
- 1. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cjmb.org [cjmb.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of high-T fluorinated polyesters based on 2,5-furandicarboxylic acid [ouci.dntb.gov.ua]
- 7. US3759870A - Polyester based on hydroxybenzoic acids - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. PET/Bio-Based Terpolyester Blends with High Dimensional Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (HFBA) is a valuable monomer in the synthesis of high-performance fluorinated polymers, such as polyimides and polyesters. The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, improved solubility, and desirable optical and dielectric characteristics.[1] These features make polymers derived from HFBA suitable for a range of advanced applications, from specialty coatings and thin films in microelectronics to advanced materials in the aerospace and biomedical fields.
This document provides detailed protocols for the polymerization of HFBA to synthesize polyesters and as a modifying end-capper for polyimides. The methodologies are based on established polymerization techniques for structurally related monomers.
Monomer Specifications
A thorough understanding of the monomer's properties is essential for successful polymerization and for predicting the characteristics of the resulting polymer.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 16261-80-6 |
| Molecular Formula | C₁₀H₆F₆O₃ |
| Molecular Weight | 288.14 g/mol |
| Appearance | White to off-white solid |
| Storage | Room temperature, in a dry, sealed container |
I. Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common, solvent-free method for synthesizing high molecular weight polyesters from hydroxy-functionalized carboxylic acids like HFBA.
Experimental Protocol
Materials and Equipment:
-
This compound (HFBA, ≥98% purity)
-
Antimony(III) oxide or another suitable polycondensation catalyst
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: The three-neck flask is charged with a known quantity of HFBA and a catalytic amount of Antimony(III) oxide (e.g., 0.05% by weight of the monomer).
-
Inert Atmosphere: The reaction apparatus is assembled and purged with dry nitrogen gas for 15-20 minutes to eliminate air and moisture. A gentle flow of nitrogen is maintained during the initial heating phase.
-
Esterification Stage: The reaction mixture is heated with stirring to a temperature slightly above the melting point of the monomer to form a homogeneous melt. This temperature is maintained for 2-4 hours to allow for the initial esterification, during which water is evolved and collected in the distillation flask.
-
Polycondensation Stage: The temperature is gradually increased to 220-240°C. Simultaneously, a vacuum is slowly applied to the system, with the pressure gradually reduced to below 1 mmHg over a period of 30-60 minutes. This facilitates the removal of the remaining water and drives the polymerization to a higher molecular weight, evidenced by a noticeable increase in the viscosity of the melt.
-
Reaction Completion: The reaction is continued under these conditions for an additional 3-5 hours.
-
Recovery and Purification: The reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polyester, which is a solid, is then dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran). The polymer is purified by precipitation into a non-solvent like cold methanol, filtered, and dried in a vacuum oven at 40-50°C for 24 hours.
Expected Polymer Properties
The properties of the resulting polyester will depend on the precise reaction conditions. Below are expected ranges based on analogous fluorinated polyesters.
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 150 - 200 °C |
| 5% Weight Loss Temperature (TGA) | > 400 °C in N₂ |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, THF) |
II. HFBA as an End-Capper in Polyimide Synthesis
HFBA can be used to control the molecular weight and modify the properties of polyimides by acting as an end-capping agent. This is particularly useful for improving the processability of otherwise intractable polyimides.
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes the synthesis of a polyimide from a dianhydride and a diamine, with HFBA used to cap the polymer chains.
Materials and Equipment:
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)
-
This compound (HFBA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
Poly(amic acid) Synthesis:
-
The diamine is dissolved in anhydrous NMP in the reaction flask under a nitrogen atmosphere.
-
The dianhydride is added to the stirred solution in several portions. The molar amount of dianhydride is slightly less than the diamine to allow for end-capping.
-
The reaction mixture is stirred at room temperature for 24 hours to form the poly(amic acid) solution.
-
A calculated amount of HFBA is then added to the solution to react with the remaining amine end groups, and the stirring is continued for another 2-4 hours.
-
-
Chemical Imidization:
-
A mixture of acetic anhydride and pyridine (1:1 molar ratio) is added to the poly(amic acid) solution.
-
The reaction mixture is heated to 80-100°C and stirred for 12-24 hours to effect the conversion of the poly(amic acid) to the polyimide.
-
The resulting polyimide solution is cooled to room temperature.
-
-
Polymer Isolation and Purification:
-
The polyimide is isolated by pouring the reaction solution into a large volume of a non-solvent such as methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven at 100-150°C.
-
Quantitative Data for a Representative End-Capped Polyimide
The following table provides representative data for a polyimide synthesized from 6FDA and ODA, end-capped with HFBA.
| Parameter | Value |
| Dianhydride | 6FDA |
| Diamine | ODA |
| End-Capper | HFBA |
| Target Molecular Weight (Mn) | 25,000 g/mol |
| Glass Transition Temperature (Tg) | 280 - 320 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N₂ |
| Solubility | Soluble in NMP, DMAc, m-cresol |
| Film Properties | Flexible, transparent, and tough |
Visualizations
Caption: Workflow for Polyester Synthesis via Melt Polycondensation.
Caption: Workflow for Two-Step Polyimide Synthesis with End-Capping.
References
Application Notes and Protocols for Reactions Involving 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 4-(2-hydroxyhexafluoroisopropyl)benzoic acid. This versatile fluorinated compound serves as a key building block in the synthesis of advanced polymers and specialty chemicals. The protocols provided herein are based on established chemical principles and analogous reactions, offering a foundation for laboratory experimentation.
Compound Profile
| Property | Value |
| IUPAC Name | 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzoic acid |
| CAS Number | 16261-80-6 |
| Molecular Formula | C₁₀H₆F₆O₃ |
| Molecular Weight | 288.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Applications | Monomer for high-performance polymers (polyimides, polyesters), intermediate in advanced electronics and specialty coatings.[1] |
Experimental Protocols
Due to the limited availability of specific, detailed reaction protocols for this compound in publicly accessible literature, the following protocols are based on well-established methods for analogous benzoic acid derivatives. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Esterification of this compound
This protocol details the synthesis of a methyl ester derivative, a common step for subsequent reactions or for modifying the compound's solubility and reactivity.
Reaction: Fischer Esterification
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Catalyst Addition: Slowly add 0.2 mL of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in 30 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
| Product | Methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate |
Amide Synthesis from this compound
This protocol describes the formation of an amide linkage, a fundamental reaction in the synthesis of polyamides and other functional materials.
Reaction: Amide formation via an acid chloride intermediate.
Protocol:
Step A: Synthesis of the Acid Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1.0 g of this compound in 10 mL of dry dichloromethane.
-
Reagent Addition: Add 1.5 equivalents of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Stir the mixture at room temperature for 2-3 hours, or until gas evolution ceases.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
Step B: Amide Formation
-
Reaction Setup: Dissolve the crude acid chloride in 10 mL of dry dichloromethane in a separate flask under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in 10 mL of dry dichloromethane.
-
Reaction: Slowly add the amine solution to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with 20 mL of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity | >97% (by HPLC) |
| Product | N-substituted-4-(2-hydroxyhexafluoroisopropyl)benzamide |
Visualizations
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the esterification of this compound.
Caption: Two-step workflow for the synthesis of amides from this compound.
References
Application Note: HPLC Purity Analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
Introduction
4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated aromatic carboxylic acid used as a key intermediate in the synthesis of high-performance polymers, such as fluorinated polyimides and polyesters.[1] Its unique structure, featuring a hexafluoroisopropanol group and a carboxylic acid moiety, imparts desirable properties like enhanced thermal stability and chemical resistance to the resulting materials.[1] Given its application in advanced materials, ensuring the purity of this intermediate is critical for consistent final product quality.
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities from this compound. The method utilizes reversed-phase chromatography with UV detection, a widely adopted technique for the analysis of aromatic compounds in research and quality control laboratories.[2][3]
Principle
The method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[3] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, ensuring good peak shape and reproducible retention.[4][5] The separation is achieved using a gradient elution of water and acetonitrile, both acidified with formic acid. Detection is performed using a UV detector, leveraging the chromophoric nature of the benzoic acid ring.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (≥98% purity).
-
Analyte: this compound standard and sample for analysis.
-
Glassware: Volumetric flasks, vials, and pipettes.
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Gradient Elution Program
5. Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Results and Data Presentation
A sample chromatogram of this compound should show a well-resolved main peak, separated from any potential impurities. The retention time for the main analyte is expected to be consistent across injections.
Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) |
| Standard | 8.52 | 4567890 | 99.95 |
| Sample A | 8.51 | 4512345 | 99.21 |
| Impurity 1 | 6.24 | 25678 | 0.57 |
| Impurity 2 | 9.88 | 7890 | 0.17 |
| Impurity 3 | 11.15 | 2345 | 0.05 |
Table 3: Example Purity Analysis Results
Experimental Workflow and Diagrams
The logical flow of the analytical process, from sample preparation to final data analysis, is crucial for obtaining reliable and reproducible results.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described reversed-phase HPLC method is demonstrated to be suitable for the purity determination of this compound. The use of a C18 column with an acidified water/acetonitrile mobile phase gradient provides excellent separation and peak shape. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of this important polymer intermediate.
References
Safety Precautions for Handling "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid was found. The following safety precautions are based on data from structurally similar compounds, such as hexafluoroisopropanol, hexafluoroacetone, and other fluorinated aromatic compounds. It is crucial to handle this compound with extreme care and to perform a thorough risk assessment before commencing any experimental work.
Hazard Identification
Based on the safety profiles of analogous compounds, this compound should be treated as a potentially hazardous substance with the following anticipated risks:
-
Skin Corrosion/Irritation: Structurally related hexafluoro compounds are known to be corrosive or severely irritating to the skin.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation or irreversible damage.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.
-
Unknown Toxicological Properties: The specific toxicological properties of this compound have not been extensively studied. Long-term exposure effects are unknown.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes, dust, and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. Consider a chemically resistant apron for larger quantities. | To prevent skin contact, which may lead to corrosion or irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
| Control Measure | Specification | Purpose |
| Ventilation | Work should be conducted in a certified chemical fume hood. | To contain and exhaust dust, vapors, and aerosols, preventing inhalation exposure. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. | To provide immediate decontamination in case of accidental exposure. |
Handling and Storage
Proper handling and storage procedures are critical for maintaining a safe laboratory environment.
-
Handling:
-
Avoid creating dust.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, place it in a sealed container for disposal. For large spills, follow your institution's hazardous material spill response protocol. |
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate solvent
-
All required PPE (see Section 2)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE: chemical safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Set up a workspace within the fume hood, including the analytical balance, weighing paper, spatula, and volumetric flask.
-
-
Weighing the Compound:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid generating dust.
-
Record the exact weight of the compound.
-
-
Preparing the Solution:
-
Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used to prevent spillage.
-
Rinse the weighing paper with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask, filling it to approximately half of its final volume.
-
Cap the flask and gently swirl to dissolve the solid. Sonication may be used if the compound is not readily soluble.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Properly dispose of the weighing paper and any other contaminated disposable materials in a designated hazardous waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it properly.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for Safely Handling this compound.
Caption: Emergency Response Protocol for Exposure Incidents.
Application Notes and Protocols for 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe storage and disposal of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (CAS Number: 16261-80-6). Adherence to these guidelines is crucial for maintaining the chemical's integrity, ensuring personnel safety, and complying with environmental regulations.
Physicochemical and Hazard Data
A summary of the key physicochemical properties and hazard information for this compound is presented below. This data is essential for understanding the chemical's behavior and for conducting a thorough risk assessment before handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₆O₃ | [1][2] |
| Molecular Weight | 288.14 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 215.00 - 217.00 °C | [3] |
| pKa (Predicted) | 8.61 ± 0.15 | |
| GHS Hazard Statements | H315: Causes skin irritationH318: Causes serious eye damageH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dustP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage Protocols
Proper storage of this compound is vital to prevent degradation and maintain its purity. The following storage conditions are recommended based on general guidelines for fluorinated compounds.
| Parameter | Recommended Condition | Rationale and Details |
| Temperature | Room temperature (20°C - 25°C) | The compound is stable at ambient temperatures.[1] For more sensitive fluorinated intermediates, a range of -20°C to 25°C is often recommended to prevent degradation. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) | Fluorinated compounds can be sensitive to moisture and air. Storing under an inert atmosphere minimizes hydrolysis and oxidation. |
| Light Exposure | Store in a dark environment | To prevent potential photodegradation, use opaque or amber-colored containers and store away from direct sunlight. |
| Container | Tightly sealed, chemically compatible containers | Use containers made of materials such as polyethylene or Teflon.[4] Ensure the container is sealed to prevent moisture and air ingress. |
Experimental Protocol for Long-Term Storage
-
Container Preparation: Ensure the storage container is clean, dry, and free of any contaminants. For highly sensitive applications, the container should be purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Aliquoting: If the compound is to be used frequently, consider aliquoting it into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.
-
Sealing: Seal the container tightly. For added protection against moisture, Parafilm® or a similar laboratory sealing film can be wrapped around the container closure.
-
Labeling: Clearly label the container with the chemical name, CAS number, date of receipt, and any relevant hazard warnings.
-
Storage Location: Place the sealed container in a designated, well-ventilated, and dry storage area, away from incompatible chemicals. A desiccator cabinet can provide an ideal storage environment.
Disposal Protocols
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination due to the persistence of the carbon-fluorine bond.
| Disposal Method | Recommendation | Key Considerations |
| Primary Disposal | High-Temperature Incineration | This is the most effective method for the complete destruction of fluorinated organic compounds. The incinerator must be licensed to handle halogenated waste. |
| Waste Segregation | Segregate as "Halogenated Organic Waste" | Do not mix with non-halogenated organic waste, strong acids or bases, or heavy metals.[3][5][6] |
| Small Spills | Neutralization (with caution) | For very small spills, neutralization to a pH of 6.0-8.0 with sodium bicarbonate or a 5% sodium carbonate solution can be performed before collection as hazardous waste. This should be done with extreme caution and is not a substitute for incineration of the bulk material. |
Experimental Protocol for Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), into a designated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."
-
Ensure the waste container has a secure lid and is kept closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated.
-
Contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully neutralize the spill by slowly adding sodium bicarbonate or a 5% sodium carbonate solution, monitoring the pH with indicator strips until it is between 6.0 and 8.0. Be aware of potential effervescence (CO₂ evolution).
-
Collect the neutralized material and absorbent into the "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Chemical Incompatibilities
To prevent hazardous reactions, this compound should not be stored with or mixed with the following substances:
| Incompatible Material | Hazard |
| Strong Oxidizing Agents | Can cause violent reactions. |
| Strong Bases | Exothermic neutralization reaction. |
| Reactive Metals (e.g., alkali metals) | May generate flammable hydrogen gas. |
Workflow for Safe Handling, Storage, and Disposal
Caption: Safe handling, storage, and disposal workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. JP4414086B2 - Methods and compounds for analyzing nucleic acids by mass spectrometry - Google Patents [patents.google.com]
- 5. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE69814629T2 - METHOD AND CONNECTIONS FOR ANALYZING NUCLEIC ACIDS BY MASS SPECTROMETRY - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocols
A common and effective method for the synthesis of this compound is a two-step process. This involves an initial reaction of a parasubstituted benzene derivative with hexafluoroacetone to introduce the hydroxyhexafluoroisopropyl group, followed by the conversion of the substituent to a carboxylic acid.
Step 1: Synthesis of 1-Bromo-4-(2-hydroxyhexafluoroisopropyl)benzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 1-bromo-4-iodobenzene (1 equivalent) and a suitable anhydrous solvent such as dry diethyl ether or THF.
-
Grignard Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (1.1 equivalents) in diethyl ether to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure the formation of the Grignard reagent.
-
Reaction with Hexafluoroacetone: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Bubble hexafluoroacetone gas (1.5 equivalents) through the solution for 1-2 hours.
-
Quenching: After the addition of hexafluoroacetone is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve the purified 1-bromo-4-(2-hydroxyhexafluoroisopropyl)benzene (1 equivalent) from Step 1 in anhydrous THF.
-
Lithiation: Cool the solution to -78°C. Slowly add a solution of n-butyllithium (1.2 equivalents) in hexanes. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2-3 hours while maintaining the temperature at -78°C.
-
Quenching and Acidification: Slowly add water to quench the reaction. Allow the mixture to warm to room temperature. Acidify the aqueous layer with 1M HCl until the pH is approximately 2-3.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Troubleshooting Guides
Question: Why is the yield of 1-bromo-4-(2-hydroxyhexafluoroisopropyl)benzene in Step 1 consistently low?
Answer: Low yields in the first step can be attributed to several factors:
-
Incomplete Grignard Reagent Formation: The Grignard reagent formation is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The surface of the magnesium turnings might be passivated; consider activating them with a small crystal of iodine or 1,2-dibromoethane.
-
Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure your starting material is pure and free from any acidic impurities.
-
Inefficient Reaction with Hexafluoroacetone: The addition of hexafluoroacetone should be done at a low temperature (-78°C) to prevent side reactions. Ensure a sufficient excess of hexafluoroacetone is used.
Question: I am observing significant amounts of biphenyl byproduct in Step 1. How can I minimize this?
Answer: The formation of biphenyl derivatives is a common side reaction in Grignard preparations. This can be minimized by:
-
Slow Addition of the Alkyl Halide: When preparing the Grignard reagent, add the solution of 1-bromo-4-iodobenzene to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.
-
Use of an Appropriate Solvent: Using a solvent like THF can sometimes reduce the formation of coupling products compared to diethyl ether.
Question: The carboxylation in Step 2 is not going to completion. What could be the issue?
Answer: Incomplete carboxylation can be due to:
-
Moisture Contamination: The organolithium intermediate is extremely sensitive to moisture. Ensure all reagents and equipment are scrupulously dry.
-
Inefficient Carbon Dioxide Addition: Use a good quality source of dry carbon dioxide. Ensure the gas is bubbled through the solution for a sufficient amount of time to drive the reaction to completion. It is also crucial to maintain the low temperature during the CO2 addition.
-
Poor Quality n-Butyllithium: The n-butyllithium solution may have degraded over time. It is advisable to titrate the n-butyllithium solution before use to determine its exact concentration.
Question: How can I improve the purity of the final product, this compound?
Answer: Purification of fluorinated carboxylic acids can be challenging.[1] Here are some suggestions:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethyl acetate/hexane or toluene.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous solution of a weak base like sodium bicarbonate. The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will then precipitate the purified carboxylic acid.
-
Column Chromatography: While less common for the final acid, it can be effective. Use a silica gel column with a solvent system containing a small amount of acetic acid to prevent tailing.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: Both steps of this synthesis involve hazardous reagents. Hexafluoroacetone is a toxic gas. Organolithium reagents like n-butyllithium are pyrophoric. Grignard reagents are highly reactive and flammable. It is essential to perform these reactions in a well-ventilated fume hood and under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q2: Can I use a different starting material for this synthesis?
A2: Yes, other para-substituted benzene derivatives can be used. For example, starting with 4-bromobenzoic acid is a possibility. However, the carboxylic acid group is acidic and will react with the Grignard and organolithium reagents. Therefore, it would need to be protected, for instance, as an ester, before proceeding with the reaction sequence. The protecting group would then need to be removed in a final step.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more detailed analysis and to check the purity of the intermediates and the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) are highly recommended. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing the purity of the final carboxylic acid.
Q4: Are there alternative methods for the carboxylation step?
A4: Yes, an alternative to using carbon dioxide gas is to pour the organolithium solution onto an excess of crushed dry ice. This method is often convenient for small-scale reactions.
Data Presentation
| Parameter | Step 1: Grignard Reaction | Step 2: Carboxylation | Effect on Yield and Purity |
| Temperature | 0°C to RT for Grignard formation, -78°C for HFA addition | -78°C | Lower temperatures are crucial for minimizing side reactions and improving selectivity. |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF | Must be anhydrous to prevent quenching of the organometallic reagents. |
| Reaction Time | 2 hours for Grignard, 1-2 hours for HFA addition | 1 hour for lithiation, 2-3 hours for CO2 addition | Sufficient reaction time is necessary for complete conversion. Monitor by TLC. |
| Equivalents of Reagents | 1.1 eq. Grignard, 1.5 eq. HFA | 1.2 eq. n-BuLi, Excess CO2 | A slight excess of the reactive species can help drive the reaction to completion. |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" (CAS 16261-80-6).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In what applications is this compound typically used, and what solvents are common in these contexts?
This compound is a key intermediate in the synthesis of high-performance polymers, such as fluorinated polyimides and polyesters.[1] In these applications, solvents capable of dissolving both the monomer and the resulting polymer are typically used. Common solvents in polymer chemistry that may be effective include aprotic polar solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).
Q3: Are there any recommended starting solvents for dissolving this compound?
Given the highly fluorinated nature of the molecule and its use in polymer synthesis, hexafluoroisopropanol (HFIP) is a strong candidate as a solvent. HFIP is known for its ability to dissolve a wide range of polymers and compounds that are insoluble in common organic solvents due to its strong hydrogen-bonding capabilities and high polarity.[2][3][4][5][6] Other polar aprotic solvents such as DMF, DMAc, and NMP (N-Methyl-2-pyrrolidone) are also logical starting points.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Issue: The compound is not dissolving in my chosen solvent at room temperature.
Initial Steps:
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Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound.
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Use High-Quality Solvent: Use anhydrous, high-purity solvents. The presence of water can affect the solubility of acidic compounds.
-
Increase Agitation: Ensure vigorous and continuous stirring or vortexing to facilitate the dissolution process.
Advanced Troubleshooting:
| Step | Action | Rationale |
| 1 | Gentle Heating | Cautiously warm the solution. An increase in temperature often enhances the solubility of solid compounds. Monitor for any signs of degradation (color change, etc.). |
| 2 | Sonication | Use an ultrasonic bath to provide energy to break down solute-solute interactions and promote solvation. |
| 3 | Co-Solvent System | If the compound has partial solubility, introduce a co-solvent in which it is expected to be more soluble. For instance, if using a less polar solvent, adding a small percentage of a highly polar solvent like DMSO or DMF might improve solubility. |
| 4 | pH Adjustment | As a benzoic acid derivative, its solubility can be highly pH-dependent. The addition of a small amount of a suitable base (e.g., a non-nucleophilic organic base like triethylamine or diisopropylethylamine if compatible with your downstream application) can deprotonate the carboxylic acid, forming a more soluble salt. This is particularly relevant for aqueous or protic solvent systems. |
| 5 | Test Alternative Solvents | Based on the principle of "like dissolves like" and the compound's structure, test a range of solvents with varying polarities. A suggested screening panel is provided in the table below. |
Solvent Selection Guide
While specific quantitative data is limited, the following table provides a qualitative guide to potential solvents based on the chemical properties of this compound and related compounds.
| Solvent Class | Examples | Expected Solubility | Notes |
| Highly Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Good starting points due to their ability to dissolve a wide range of organic compounds. |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP) | Very High | Excellent solvent for many fluorinated compounds and polymers.[2][3][4][5][6] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to Low | May have some solubility, potentially improved with heating. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to Low | May show some solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | The acidic nature of the compound might lead to some solubility in alcohols. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally less effective for polar, acidic compounds. |
| Non-polar | Toluene, Hexanes, Heptane | Very Low | Unlikely to be effective solvents. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
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Accurately weigh 1-5 mg of this compound into a clean, dry vial.
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Add a small, measured volume (e.g., 100 µL) of the test solvent to the vial.
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Vortex the mixture vigorously for 1-2 minutes at room temperature.
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Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
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If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a maximum practical volume is reached.
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If the compound remains insoluble at room temperature, cautiously heat the vial while stirring and observe for dissolution. Note any temperature at which dissolution occurs.
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Allow the heated solution to cool to room temperature to check for precipitation, which would indicate that supersaturation occurred at the higher temperature.
Protocol 2: Preparation of a Stock Solution (Example)
This protocol provides a general guideline for preparing a stock solution in a suitable solvent like DMSO.
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Under a fume hood, weigh the desired amount of this compound into a sterile, conical tube.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Cap the tube tightly and vortex for 5-10 minutes, or until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
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Visually inspect the solution to ensure there are no undissolved particulates.
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Store the stock solution appropriately, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A decision tree for troubleshooting solubility issues.
Caption: Rationale for solvent selection based on chemical structure.
References
Technical Support Center: Synthesis of Polymers with 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (6F-BA) in polymer synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of 6F-BA.
Question 1: Why is the molecular weight of my polymer lower than expected?
Answer: Low molecular weight in polymers synthesized from 6F-BA can stem from several factors, primarily related to reaction equilibrium, monomer purity, and potential side reactions.
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Incomplete Removal of Byproducts: Polycondensation is an equilibrium reaction. The efficient removal of small molecule byproducts (e.g., water or acetic acid if using an acetylated monomer) is crucial to drive the reaction towards the formation of high molecular weight polymers.[1]
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Monomer Impurities: The purity of the 6F-BA monomer is critical. Impurities can act as chain terminators, preventing the formation of long polymer chains. It is advisable to use high-purity monomer.
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Sub-optimal Reaction Conditions: High temperatures are typically required for melt polycondensation. However, excessively high temperatures can lead to side reactions that limit chain growth.[2] A balance must be struck to ensure reactivity without inducing degradation.
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Side Reactions: Side reactions such as decarboxylation or dehydration can create non-reactive end groups, thus limiting the final molecular weight of the polymer.
Suggested Solutions:
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Ensure your reaction setup allows for efficient removal of byproducts, for instance, by using a high vacuum and an inert gas sweep.
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Use high-purity 6F-BA monomer. If necessary, purify the monomer before use.
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Optimize the reaction temperature and time. A step-wise increase in temperature and vacuum can be beneficial.
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Consider using a catalyst to promote the polymerization reaction at a lower temperature, which may help to suppress side reactions.
Question 2: Why is my final polymer discolored (e.g., yellow or brown)?
Answer: Discoloration in polymers made from 6F-BA is often an indication of thermal degradation or side reactions occurring at the high temperatures required for polycondensation.
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Thermal Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer, resulting in discoloration.
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Decarboxylation: The carboxylic acid group of 6F-BA can be susceptible to decarboxylation at elevated temperatures, which may lead to colored byproducts.
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Dehydration of the Tertiary Alcohol: The tertiary alcohol of the hexafluoroisopropyl group may undergo dehydration, especially under acidic conditions and high temperatures, potentially forming a double bond that can contribute to color.
Suggested Solutions:
-
Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process to minimize oxidation.
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Optimize the reaction temperature to the lowest effective level that still allows for high conversion.
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Use a suitable catalyst to lower the required polymerization temperature.
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Ensure that all reagents and solvents are free of acidic or basic impurities that could catalyze side reactions.
Frequently Asked Questions (FAQs)
What are the potential side reactions during the polymerization of this compound?
During the high-temperature polycondensation of 6F-BA, several side reactions can occur due to the presence of the carboxylic acid and the tertiary hexafluoroisopropyl alcohol group:
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Decarboxylation: The carboxylic acid group may be eliminated as carbon dioxide at high temperatures. This is a known reaction for benzoic acids, especially when they are electron-deficient.[3] The loss of the carboxylic acid group terminates chain growth.
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Dehydration/Etherification: The tertiary alcohol of the hexafluoroisopropyl group can undergo dehydration to form an alkene, particularly under acidic conditions. Alternatively, it could react with another alcohol group to form an ether linkage, leading to branching or cross-linking. The dehydration of tertiary alcohols is a well-known reaction.[4]
How can I minimize side reactions during polymerization?
Minimizing side reactions is crucial for obtaining a high-performance polymer with the desired properties. Key strategies include:
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Careful Control of Reaction Temperature: Avoid excessively high temperatures, as this is a primary driver for both decarboxylation and dehydration. A gradual increase in temperature is often recommended.
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Use of a Catalyst: Employing a suitable polycondensation catalyst can allow for lower reaction temperatures, thereby reducing the likelihood of thermally induced side reactions.
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High Purity Monomers: Ensure the 6F-BA monomer is of high purity, as impurities can catalyze side reactions.
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Inert Atmosphere: Always conduct the polymerization under a dry, inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
What is a typical experimental protocol for the synthesis of a polyester from this compound?
The following is a general protocol for the melt polycondensation of 6F-BA. Note that specific conditions may need to be optimized for your particular setup and desired polymer properties.
Experimental Protocol: Melt Polycondensation of this compound
-
Monomer Preparation: If starting with this compound, it can be used directly or acetylated first to facilitate the removal of acetic acid instead of water. For acetylation, the monomer is refluxed with an excess of acetic anhydride.
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Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask and a vacuum line is used.
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Charging the Reactor: The purified monomer (or its acetylated derivative) and a catalytic amount of a suitable catalyst (e.g., antimony trioxide, titanium-based catalysts) are charged into the reaction flask.
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Esterification Stage: The reactor is purged with nitrogen, and the temperature is gradually raised to melt the monomer and initiate the esterification reaction (typically 180-220°C). The byproduct (water or acetic acid) is distilled off.
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Polycondensation Stage: After the initial byproduct is removed, the temperature is slowly increased (e.g., to 250-280°C) and a vacuum is gradually applied to remove the remaining byproduct and drive the polymerization to completion. The viscosity of the melt will increase significantly.
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Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped, and the polymer is cooled under an inert atmosphere. The polymer can then be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.
Quantitative Data Summary
| Side Reaction | Plausible Conditions | Impact on Polymer Structure | Expected Effect on Molecular Weight | Expected Effect on Polydispersity Index (PDI) |
| Decarboxylation | High temperatures (>250°C) | Loss of carboxylic acid end-groups, chain termination | Significant Decrease | Increase |
| Dehydration | High temperatures, acidic catalysis | Formation of double bonds in the polymer backbone | Minor Decrease (due to loss of H₂O) | Potential Increase |
| Etherification | High temperatures, acidic catalysis | Branching or cross-linking | Increase (can lead to gelation) | Significant Increase |
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Potential side reactions in 6F-BA polymerization.
References
Optimizing reaction conditions for "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (HFIPA-BA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFIPA-BA) and what are its primary applications in polymerization?
A1: this compound is a key intermediate used in the synthesis of high-performance polymers, particularly fluorinated polyimides and polyesters.[1] Its unique structure, which includes a trifluoromethyl group and a carboxylic acid functionality, imparts enhanced thermal stability, chemical resistance, and optical clarity to the resulting polymers.[1] These polymers are often used in advanced electronic devices, such as flexible printed circuits and display technologies, due to their improved dielectric properties and moisture resistance.[1]
Q2: What is the most common method for polymerizing HFIPA-BA?
A2: The most convenient and widely used method for the synthesis of wholly aromatic polyesters from hydroxybenzoic acids like HFIPA-BA is melt polycondensation of the corresponding acetylated derivative.[2] This involves a two-step process: first, the acetylation of the hydroxyl group of HFIPA-BA, followed by the polycondensation of the acetylated monomer at high temperatures under vacuum.
Q3: Why is acetylation of the hydroxyl group necessary before polymerization?
A3: In the synthesis of aromatic polyesters, the direct esterification of a phenolic hydroxyl group is often difficult. Acetylating the hydroxyl group to form an acetoxy group increases its reactivity, facilitating the polycondensation reaction.
Q4: What are the typical properties of polymers derived from HFIPA-BA?
A4: Polymers derived from HFIPA-BA are known for their high thermal stability, with the onset of intense thermal decomposition often occurring above 450°C.[2][3] They are generally amorphous and soluble in a range of organic solvents. The incorporation of the hexafluoroisopropylidene group typically increases the glass transition temperature (Tg) of the polymer.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of HFIPA-BA.
Q1: The resulting polymer has a low molecular weight. What are the possible causes and solutions?
A1: Low molecular weight is a common issue in polycondensation reactions. Several factors can contribute to this problem:
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Insufficient Monomer Purity: Impurities in the HFIPA-BA monomer can interfere with the polymerization process.
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Solution: Ensure the monomer is of high purity (≥99%). Recrystallization of the monomer may be necessary.
-
-
Imbalance in Stoichiometry (for copolymerization): If copolymerizing with other monomers, a precise 1:1 stoichiometric ratio of reactive functional groups is crucial.
-
Solution: Accurately weigh all monomers and ensure a precise stoichiometric balance.
-
-
Inadequate Removal of Byproducts: The removal of the condensation byproduct (e.g., acetic acid in the case of acetylated monomer polymerization) is essential to drive the reaction equilibrium towards polymer formation.
-
Solution: Ensure a high vacuum is applied during the later stages of the polymerization. Improve the efficiency of the vacuum system and ensure all connections are leak-proof.
-
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature according to the established protocol. Monitor the viscosity of the reaction mixture; a significant increase indicates polymer formation.
-
-
Presence of Monofunctional Impurities: Monofunctional impurities will act as chain terminators, limiting the molecular weight.
-
Solution: Use highly purified monomers.
-
Q2: The polymer is discolored (e.g., yellow or brown). How can I prevent this?
A2: Discoloration is often a sign of side reactions or thermal degradation.
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Excessive Reaction Temperature: High temperatures can lead to thermal decomposition of the polymer.
-
Solution: Carefully control the reaction temperature and avoid exceeding the recommended range. The use of a high-quality temperature controller is advised.
-
-
Presence of Oxygen: Oxygen can cause oxidative degradation at high temperatures.
-
Solution: Ensure the reaction is carried out under a continuous flow of an inert gas, such as nitrogen or argon, especially during the initial heating phase.
-
-
Impurities in the Monomer: Certain impurities can act as catalysts for degradation reactions.
-
Solution: Use highly purified HFIPA-BA.
-
Q3: The reaction mixture becomes too viscous and stirring stops. What should I do?
A3: A significant increase in viscosity is expected as the molecular weight of the polymer increases. However, if stirring stops prematurely, it can lead to a non-uniform product.
-
High Molecular Weight Achieved Rapidly: The polymerization is proceeding efficiently.
-
Solution: If the target molecular weight has been reached, the reaction can be stopped. If a higher molecular weight is desired and stirring has ceased, it may be difficult to continue the reaction homogeneously. In such cases, a solution polymerization approach might be more suitable.
-
-
Inadequate Stirring Mechanism: The stirrer may not be powerful enough for the viscous polymer melt.
-
Solution: Use a mechanical stirrer with high torque designed for viscous materials.
-
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the properties of the polymer derived from HFIPA-BA. (Note: This data is hypothetical and intended for illustrative purposes, based on general principles of polycondensation.)
| Experiment ID | Temperature (°C) | Time (h) | Catalyst Conc. (mol%) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) |
| 1 | 250 | 4 | 0.05 | 0.45 | 185 |
| 2 | 270 | 4 | 0.05 | 0.68 | 188 |
| 3 | 270 | 8 | 0.05 | 0.85 | 190 |
| 4 | 270 | 4 | 0.10 | 0.75 | 189 |
Experimental Protocols
1. Acetylation of this compound
This protocol describes the conversion of HFIPA-BA to its acetylated form, a common precursor for melt polycondensation.
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
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Add an excess of acetic anhydride (e.g., 3-5 molar equivalents).
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Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid).
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Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours.
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After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.
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Filter the white solid, wash thoroughly with water until the filtrate is neutral, and then dry in a vacuum oven at 80-100°C.
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The product, 4-acetoxy-(2-hydroxyhexafluoroisopropyl)benzoic acid, can be further purified by recrystallization from a suitable solvent (e.g., toluene).
2. Melt Polycondensation of Acetylated HFIPA-BA
This protocol outlines the polymerization of the acetylated monomer.
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Place the dried 4-acetoxy-(2-hydroxyhexafluoroisopropyl)benzoic acid and a suitable polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide) in a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.
-
Heat the reactor in a stepwise manner under a slow stream of nitrogen.
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Maintain the temperature at a level sufficient to melt the monomer and initiate the removal of the acetic acid byproduct (typically 200-220°C) for 1-2 hours.
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Gradually increase the temperature to 250-280°C while slowly applying a vacuum over 1-2 hours.
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Continue the reaction under high vacuum at the final temperature for several hours (4-8 hours, or until the desired melt viscosity is achieved).
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Cool the reactor to room temperature under a nitrogen atmosphere.
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The resulting polymer can be dissolved in a suitable solvent (e.g., N,N-dimethylacetamide) and precipitated in a non-solvent (e.g., methanol) for purification.
-
Dry the purified polymer in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: A decision tree for troubleshooting common issues in HFIPA-BA polymerization.
References
"4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, several potential degradation routes can be inferred. The primary sites susceptible to degradation are the carboxylic acid group, the aromatic ring, and the hydroxyl group of the hexafluoroisopropyl moiety. The trifluoromethyl groups are generally very stable.[1][2][3]
Potential degradation includes:
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Decarboxylation: Loss of the carboxylic acid group (-COOH) as carbon dioxide, especially under heat or UV radiation.
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Oxidation: The aromatic ring can be susceptible to oxidation, potentially leading to ring-opening products. The tertiary alcohol is also a potential site for oxidative cleavage.
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Photodegradation: Aromatic compounds can be sensitive to light, leading to various degradation products.[4]
Q2: How should solid this compound be stored to ensure long-term stability?
A2: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For extended storage, refrigeration (2-8 °C) is recommended.
Q3: What are the best practices for storing solutions of this compound?
A3: Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly capped amber vials to protect from light and stored at low temperatures (2-8 °C for short-term, or ≤ -20 °C for long-term). The choice of solvent can also impact stability; ensure the solvent is of high purity and free of contaminants. For aqueous solutions, the pH should be controlled, as highly acidic or basic conditions can promote degradation.
Q4: I am observing a loss of potency or inconsistent results in my experiments. Could this be due to degradation?
A4: Yes, inconsistent results and loss of potency are common indicators of compound degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of impurities that may interfere with your assay. It is advisable to verify the purity of your compound and solutions if you suspect degradation.
Q5: What are the likely impurities or degradation products I might see?
A5: Without specific studies, potential degradation products are inferred from the structure. These could include the decarboxylated parent compound, hydroxylated aromatic species, or products resulting from the cleavage of the C-C bond between the aromatic ring and the hexafluoroisopropyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency over time in solution. | Hydrolysis or Oxidation | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at ≤ -20°C to avoid freeze-thaw cycles.- Use high-purity solvents and consider purging with an inert gas (e.g., nitrogen or argon). |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of Degradation Products | - Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Adjust storage conditions (e.g., lower temperature, protect from light).- Re-evaluate the purity of the starting material. |
| Precipitation of the compound from solution. | Poor Solubility or pH Shift | - Confirm the solubility of the compound in your chosen solvent.- Use a buffered solution if working in an aqueous medium to maintain a stable pH.- If precipitation occurs upon storage, gently warm and sonicate the solution before use, and verify the concentration. |
| Discoloration of the solid compound or solution. | Oxidation or Photodegradation | - Store the solid compound and solutions protected from light (e.g., in amber containers or wrapped in foil).- Store under an inert atmosphere if the compound is particularly sensitive to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
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Photodegradation: Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
Note: This method should be validated to ensure it can separate the parent compound from all potential degradation products.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: HPLC Analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
Welcome to the technical support center for the HPLC analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if my peak is tailing?
A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing. This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.
Q2: What are the most likely causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds, peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary causes include:
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Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both ionized and un-ionized forms, leading to multiple retention mechanisms and a tailing peak.
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can interact with the analyte, causing peak tailing.
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Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.
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Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.
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Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.
Q3: What is the pKa of this compound and why is it important?
Knowing the pKa is crucial for HPLC method development. To ensure the analyte is in a single, un-ionized form and to minimize secondary interactions with the stationary phase, the mobile phase pH should be set at least 2 pH units below the pKa of the compound.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Assessment
Before making changes to your method, it's important to characterize the problem.
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Calculate the Tailing Factor: Determine the extent of the tailing. A Tailing Factor (Tf) greater than 1.2 is generally considered problematic.
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Observe all peaks: Are all peaks in your chromatogram tailing, or just the peak for this compound? If all peaks are tailing, the issue is likely systemic (e.g., a column void or an instrument problem). If only the target analyte peak is tailing, the problem is likely related to specific interactions between the analyte and the chromatographic system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow to diagnose the cause of peak tailing.
Detailed Troubleshooting Steps & Experimental Protocols
Issue: The mobile phase pH is too close to the pKa of this compound, causing it to be partially ionized.
Solution: Lower the mobile phase pH to fully protonate the carboxylic acid group.
Experimental Protocol:
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Preparation of Mobile Phases: Prepare a series of aqueous mobile phase modifiers with decreasing pH. A common starting point for acidic compounds is a buffer at a pH between 2.5 and 3.5. Use an appropriate acid, such as formic acid or phosphoric acid, to adjust the pH.
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Chromatographic Analysis:
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Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:0.1% Formic Acid in water).
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Inject a standard solution of this compound.
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Record the chromatogram and calculate the tailing factor.
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Iterative Testing: Repeat the analysis with mobile phases of progressively lower pH, ensuring the column is thoroughly equilibrated before each injection.
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Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the optimal pH for a symmetrical peak.
Quantitative Data Summary:
| Mobile Phase Additive | Approximate pH | Expected Outcome on Peak Shape |
| 0.1% Formic Acid | ~2.7 | Significant improvement in symmetry |
| 0.1% Trifluoroacetic Acid | ~2.0 | Further improvement, sharper peak |
| 20 mM Phosphate Buffer | pH 2.5 | Good symmetry with buffering capacity |
Issue: Secondary interactions with the stationary phase or column contamination.
Solution: Use a more inert column and/or clean the existing column.
Experimental Protocol: Column Flushing
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Disconnect the column from the detector.
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Flush with a series of solvents to remove contaminants. A general-purpose flushing sequence for a C18 column is:
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20 column volumes of water (to remove buffers)
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20 column volumes of methanol
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20 column volumes of acetonitrile
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20 column volumes of isopropanol (a strong solvent)
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Finally, re-equilibrate the column with your mobile phase.
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Re-connect the column to the detector and test with your standard.
Column Selection:
If flushing does not resolve the issue, consider using a column with a more inert stationary phase. Modern, high-purity, end-capped silica columns are designed to minimize silanol interactions.
Issue: Sample overload or incompatible sample solvent.
Solution: Dilute the sample and/or dissolve it in a solvent similar to the mobile phase.
Experimental Protocol:
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Sample Dilution: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100). Inject each dilution and observe the peak shape. If the tailing decreases with dilution, the original sample was likely overloaded.
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Sample Solvent: If possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible (typically < 1% of the column volume).
Signaling Pathway of Peak Tailing
The following diagram illustrates the molecular interactions that lead to peak tailing for an acidic analyte.
Caption: Molecular interactions leading to peak tailing of an acidic analyte.
How to handle thermal decomposition of "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid"
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the thermal decomposition of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated aromatic carboxylic acid. Its unique structure, featuring a hexafluoroisopropanol group and a benzoic acid moiety, imparts desirable properties for specialized applications. It is primarily used as a monomer or intermediate in the synthesis of high-performance polymers, such as specialty polyimides and polyesters. These polymers exhibit enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for advanced materials in electronics and aerospace industries.
Q2: What is the expected thermal stability of this compound?
Q3: What are the potential hazardous decomposition products of this compound?
The thermal decomposition of this compound is expected to be a complex process yielding a variety of products. Based on the chemistry of its functional groups, the following are potential decomposition products:
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Decarboxylation Products: Like other benzoic acids, it is likely to undergo decarboxylation to produce carbon dioxide (CO₂) and a fluorinated benzene derivative.
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Fluorinated Volatile Organic Compounds (VOCs): The hexafluoroisopropyl group may fragment, leading to the formation of various volatile fluorinated hydrocarbons.
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Hydrogen Fluoride (HF): The presence of fluorine and hydrogen atoms raises the significant concern of highly toxic and corrosive hydrogen fluoride gas formation, especially in the presence of water or hydrogen sources.
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Carbon Monoxide (CO): Incomplete combustion can lead to the formation of carbon monoxide.
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Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, aromatic rings may combine to form PAHs.
It is crucial to assume that hazardous and corrosive gases will be formed and to take appropriate safety precautions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low decomposition temperature | Presence of impurities or catalysts (e.g., metal ions) that lower the decomposition activation energy. | Ensure the purity of the starting material. Use high-purity, inert reaction vessels (e.g., glass or quartz). |
| Rapid pressure increase in a closed system | Formation of gaseous decomposition products such as CO₂, HF, and other volatile fluorinated compounds. | IMMEDIATE ACTION: Safely vent the system in a controlled manner to a fume hood or a suitable scrubbing system. For future experiments, do not heat in a sealed vessel. Use a system equipped with a pressure relief valve and a scrubber. |
| Corrosion of experimental apparatus | Formation of acidic gases, primarily Hydrogen Fluoride (HF). | Use corrosion-resistant materials for the reaction setup, such as certain stainless steel alloys, nickel-based alloys, or fluoropolymer-lined reactors. Regularly inspect all components for signs of corrosion. |
| Inconsistent experimental results | Variations in heating rate, sample size, or atmospheric conditions. | Standardize the experimental protocol. Use a programmable temperature controller for precise heating rates. Ensure a consistent and controlled atmosphere (e.g., a constant flow of inert gas). |
| Difficulty in identifying decomposition products | Complex mixture of products with overlapping analytical signals. | Employ multiple analytical techniques for comprehensive characterization. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is highly recommended for separating and identifying volatile products. Other useful techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for identifying functional groups in the gas and solid phases, and Nuclear Magnetic Resonance (NMR) for analyzing the non-volatile residue. |
Experimental Protocols
Protocol 1: Controlled Thermal Decomposition in an Inert Atmosphere
Objective: To safely decompose a small sample of this compound and collect the decomposition products for analysis.
Materials:
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This compound
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Tube furnace with a programmable temperature controller
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Quartz or ceramic reaction tube
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Inert gas supply (Nitrogen or Argon) with flowmeter
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Gas-tight fittings
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A series of cold traps (e.g., cooled with dry ice/acetone)
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A bubbler containing a neutralizing solution (e.g., dilute sodium hydroxide or potassium hydroxide) to scrub acidic gases.
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Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, flame-resistant lab coat, and heavy-duty, chemical-resistant gloves.
Procedure:
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Assemble the experimental setup within a certified fume hood.
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Place a known, small amount (e.g., 10-50 mg) of this compound in the center of the reaction tube.
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Connect the reaction tube to the inert gas supply and the collection/scrubbing train.
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Purge the entire system with the inert gas for at least 30 minutes to remove all oxygen.
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Set the inert gas flow rate to a slow, steady stream (e.g., 20-50 mL/min).
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Begin heating the furnace according to a pre-programmed temperature ramp (e.g., 10 °C/min) to the desired decomposition temperature.
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Hold at the decomposition temperature for a specified duration.
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Monitor the system for any signs of pressure buildup or unexpected reactions.
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After the experiment, cool the furnace to room temperature while maintaining the inert gas flow.
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Carefully disconnect the cold traps and the scrubber for analysis of the collected products.
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The non-volatile residue in the reaction tube can also be collected for analysis.
Protocol 2: Analysis of Thermal Decomposition Products by Py-GC-MS
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Materials:
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Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system
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Micro-furnace pyrolyzer
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Sample cups for the pyrolyzer
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This compound
Procedure:
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Place a very small, accurately weighed amount of the sample (typically in the microgram range) into a sample cup.
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Place the sample cup into the pyrolyzer autosampler.
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Set the pyrolysis temperature and time. A stepped pyrolysis (heating to several different temperatures) can provide more detailed information about the decomposition process.
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Set the GC and MS parameters (e.g., column type, temperature program, mass range).
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Initiate the pyrolysis and GC-MS analysis. The pyrolyzer will rapidly heat the sample, and the resulting volatile products will be swept directly into the GC column for separation and subsequent detection by the mass spectrometer.
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Analyze the resulting chromatogram and mass spectra to identify the individual decomposition products by comparing them to mass spectral libraries (e.g., NIST) and known fragmentation patterns of fluorinated compounds.
Visualizations
Caption: Hypothesized thermal decomposition pathways of this compound.
Caption: Troubleshooting workflow for unexpected outcomes during thermal decomposition experiments.
Minimizing impurities in "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" production
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves the reaction of a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-fluorobenzoic acid, with hexafluoroacetone. This reaction is typically facilitated by a strong base or via an organometallic intermediate, such as a Grignard or organolithium reagent.
Q2: What are the typical impurities encountered in this synthesis?
A2: Common impurities can include unreacted starting materials (e.g., 4-iodobenzoic acid), byproducts from the reaction of hexafluoroacetone with the solvent or itself, and isomers if the reaction conditions are not carefully controlled. If an organometallic route is employed, impurities from Wurtz coupling or other side reactions of the organometallic species may also be present.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the progress of the reaction and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural confirmation and identifying impurities. Mass spectrometry (MS) can be used to confirm the molecular weight of the product and identify byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[1]
Troubleshooting Guides
Low Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. - Ensure the stoichiometry of the reactants is correct. |
| Moisture in the reaction | - Use anhydrous solvents and reagents, especially when using organometallic intermediates. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of reagents | - Use freshly purified starting materials. - Verify the concentration of organometallic reagents before use. |
| Suboptimal reaction temperature | - Optimize the reaction temperature. For organometallic routes, initial addition is often performed at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. |
Product Impurities
| Observed Impurity | Possible Cause | Suggested Solution | | :--- | :--- | | Unreacted 4-halobenzoic acid | Incomplete reaction. | See "Low Product Yield" section for troubleshooting incomplete reactions. | | Side products from hexafluoroacetone | Reaction with solvent or self-condensation. | - Choose an inert solvent that does not react with hexafluoroacetone under the reaction conditions. - Add the hexafluoroacetone slowly to the reaction mixture to minimize self-condensation. | | Formation of isomers | Lack of regioselectivity in the reaction. | - For Friedel-Crafts type reactions, the choice of catalyst and reaction conditions can influence regioselectivity. - The use of directed ortho-metalation strategies can provide higher regioselectivity. | | Discolored product | Presence of colored impurities. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure thorough removal of any metal catalysts or reagents used during the workup. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
This protocol describes a plausible method for the synthesis of this compound starting from 4-bromobenzoic acid.
Materials:
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4-Bromobenzoic acid
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal)
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Hexafluoroacetone (gas)
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Hydrochloric acid (1 M)
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Anhydrous sodium sulfate
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Solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)
Procedure:
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Grignard Reagent Formation:
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Dry all glassware in an oven and assemble under an inert atmosphere (nitrogen or argon).
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To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a solution of 4-bromobenzoic acid in anhydrous THF dropwise.
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Initiate the reaction by gentle heating if necessary. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate.
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After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
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Reaction with Hexafluoroacetone:
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Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
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Bubble hexafluoroacetone gas through the solution at a slow rate. Monitor the reaction by TLC.
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Once the starting material is consumed, stop the flow of hexafluoroacetone and allow the reaction mixture to slowly warm to room temperature.
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Workup and Purification:
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Quench the reaction by slowly adding 1 M hydrochloric acid.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Protocol 2: Purification by Recrystallization
Procedure:
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Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone).
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If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The proposed synthetic route involves a Friedel-Crafts-type reaction of a suitable benzoic acid precursor with hexafluoroacetone, potentially followed by a subsequent reaction to yield the final product.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can significantly deactivate the catalyst. - Consider using a stronger Lewis acid or a promoter. - For reactions using hexafluoroisopropanol (HFIP) as a solvent and promoter, ensure the HFIP is of high purity and free of water. |
| Inadequate Reaction Temperature | - Optimize the reaction temperature. Friedel-Crafts reactions can be sensitive to temperature. Monitor the reaction progress at different temperatures to find the optimal conditions. - For exothermic reactions, ensure efficient cooling to prevent catalyst deactivation or side reactions. |
| Poor Solubility of Reactants | - Select a suitable solvent that dissolves all reactants and the catalyst complex. Dichloromethane, nitrobenzene, or HFIP are common solvents for Friedel-Crafts reactions. - Increase agitation to improve mass transfer. |
| Deactivated Aromatic Ring | - The carboxylic acid group is deactivating. Consider protecting the carboxylic acid as an ester to increase the reactivity of the aromatic ring. The ester can be hydrolyzed back to the carboxylic acid after the Friedel-Crafts reaction. |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | - The directing group on the aromatic ring will influence the position of the incoming hexafluoroisopropyl group. Ensure the starting material favors the desired para-substitution. - Steric hindrance can be used to favor the formation of a specific isomer. |
| Side Reactions | - Over-alkylation or polymerization can occur. Use a stoichiometric amount of the hexafluoroacetone or add it portion-wise to the reaction mixture. - At high temperatures, decomposition of reactants or products may occur. Optimize the reaction temperature. |
| Reaction with Solvent | - Some solvents can participate in the Friedel-Crafts reaction. Choose an inert solvent under the reaction conditions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Formation of a Stable Complex with the Catalyst | - The product, being a Lewis base, can form a stable complex with the Lewis acid catalyst. This complex needs to be hydrolyzed during the work-up. - Add the reaction mixture to ice-water or a dilute acid solution to break the complex and precipitate the crude product. |
| Emulsion Formation During Work-up | - This can occur during the aqueous work-up. Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method to separate the layers. |
| Co-precipitation of Impurities | - Impurities with similar solubility to the product may co-precipitate. - Recrystallization from a suitable solvent system is a crucial step for purification. Experiment with different solvents (e.g., toluene, ethyl acetate, hexane mixtures) to find the optimal conditions. - Column chromatography can be used for further purification if necessary. |
| Product is an Oil or Gummy Solid | - This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - If the product is inherently an oil, purification will rely on chromatography and extraction techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for scaling up the production of this compound?
A1: A common and scalable approach involves a two-step process:
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Friedel-Crafts Alkylation: Reaction of a 4-substituted benzoic acid derivative (e.g., 4-bromobenzoic acid or methyl 4-bromobenzoate) with hexafluoroacetone in the presence of a Lewis acid catalyst. Using an ester of benzoic acid is often preferred to avoid deactivation of the aromatic ring by the carboxylic acid group.
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Conversion to the final product: If a starting material like 4-bromobenzoic acid was used, the bromine would need to be replaced with the desired functionality in a subsequent step. If an ester was used, it would be hydrolyzed to the carboxylic acid. A more direct route, though potentially lower yielding, would be the direct Friedel-Crafts reaction of benzoic acid with hexafluoroacetone, likely requiring a strong catalyst and harsh conditions.
Q2: What are the key safety precautions to consider during this synthesis?
A2:
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Hexafluoroacetone: Is a toxic and corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Lewis Acids (e.g., AlCl₃): Are corrosive and react violently with water. They should be handled in a dry environment (e.g., glove box or under an inert atmosphere).
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Friedel-Crafts Reaction: Can be highly exothermic. Proper temperature control and a means for rapid cooling are essential, especially on a larger scale.
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Work-up: The quenching of the reaction with water or acid can be vigorous. Add the reaction mixture to the quenching solution slowly and with good stirring.
Q3: How can I monitor the progress of the reaction?
A3:
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Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
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High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can also be used to identify the formation of byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials and products are volatile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion rate.
Q4: What are the typical yields for this type of reaction?
A4: Yields for Friedel-Crafts reactions can vary widely depending on the specific substrates, catalyst, and reaction conditions. For a deactivated ring like benzoic acid, yields might be moderate (40-60%). If a more activated derivative like an ester is used, yields could be higher (70-90%). Optimization of reaction parameters is crucial for achieving high yields, especially during scale-up.
Q5: What are the recommended storage conditions for this compound?
A5: The product should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a general guideline based on typical Friedel-Crafts reaction conditions and should be optimized for specific laboratory and scale requirements.
Step 1: Friedel-Crafts Alkylation of Methyl 4-bromobenzoate with Hexafluoroacetone
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Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).
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Charging Reactants: In a separate, dry flask under an inert atmosphere, prepare a solution of methyl 4-bromobenzoate in a suitable anhydrous solvent (e.g., dichloromethane).
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Catalyst Suspension: To the reaction flask, add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) and suspend it in the anhydrous solvent under a blanket of inert gas.
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Addition of Reactant: Cool the catalyst suspension to 0-5 °C using an ice bath. Slowly add the solution of methyl 4-bromobenzoate from the dropping funnel to the catalyst suspension with vigorous stirring.
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Introduction of Hexafluoroacetone: Once the addition is complete, begin bubbling hexafluoroacetone gas into the reaction mixture at a controlled rate. The reaction is exothermic, so maintain the temperature between 0-10 °C.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the solid dissolves.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, methyl 4-(2-hydroxyhexafluoroisopropyl)benzoate.
Step 2: Hydrolysis of the Ester
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Setup: In a round-bottom flask, dissolve the crude ester from Step 1 in a suitable solvent mixture, such as methanol and water.
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Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide to the flask.
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Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or HPLC).
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Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Validation & Comparative
A Comparative Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid and Other Fluorinated Monomers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into monomers can impart unique and desirable properties to polymers and bioactive molecules. Among the diverse array of fluorinated building blocks, 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (HFBA) presents a compelling option due to its unique combination of a carboxylic acid, a hydroxyl group, and a hexafluoroisopropylidene (6F) moiety. This guide provides an objective comparison of HFBA's performance with other fluorinated monomers, supported by available experimental data, to assist in the selection of appropriate materials for advanced applications.
Performance in Polymer Synthesis
The primary application of HFBA is in the synthesis of high-performance polymers, such as polyesters and polyamides (aramids). The presence of the bulky, electron-withdrawing 6F group in the polymer backbone typically enhances several key properties.
Key Advantages of Incorporating the 6F Group:
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Enhanced Thermal Stability: The strong carbon-fluorine bonds and the rigid 6F group contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).
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Improved Solubility: The 6F group disrupts polymer chain packing, often leading to increased solubility in organic solvents, which facilitates processing.
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Lower Dielectric Constant: The fluorine atoms reduce the polarizability of the polymer, resulting in a lower dielectric constant, a critical property for microelectronics applications.
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Increased Gas Permeability: The disruption of chain packing creates more free volume within the polymer matrix, enhancing gas permeability, which is beneficial for membrane applications.
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Enhanced Flame Retardancy: The high fluorine content contributes to inherent flame retardant properties.
Comparative Performance Data:
While direct comparative studies on homopolymers of HFBA are limited in publicly available literature, we can infer its performance by comparing polymers containing the 6F group with their non-fluorinated analogs and polymers derived from other fluorinated monomers.
Table 1: Comparison of Thermal Properties of Aromatic Polymers
| Polymer | Monomers | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) |
| Poly(p-phenylene terephthalamide) (Kevlar®) | p-Phenylenediamine + Terephthaloyl chloride | > 370 | > 500 |
| Aramid with 6F group | 2,2-bis(4-aminophenyl)hexafluoropropane + Terephthaloyl chloride | 285 - 330 | 490 - 540 |
| Poly(4-hydroxybenzoic acid) | 4-Hydroxybenzoic acid | 150 - 250 | ~550 |
| Hypothetical Poly(HFBA) | This compound | > 250 (estimated) | > 500 (estimated) |
| Polyimide (Kapton®) | Pyromellitic dianhydride + 4,4'-Oxydianiline | 360 - 400 | ~500 |
| Polyimide with 6F group | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) + 4,4'-Oxydianiline | 260 - 340 | 500 - 580 |
Note: Data is compiled from various sources and direct comparisons should be made with caution due to variations in synthesis and testing conditions. The properties for Poly(HFBA) are estimated based on the known effects of the 6F group.
Table 2: Comparison of Mechanical and Electrical Properties of Aromatic Polymers
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (1 MHz) |
| Poly(p-phenylene terephthalamide) | ~3600 (fiber) | ~130 (fiber) | 3.6 - 4.0 |
| Aramid with 6F group | 80 - 120 (film) | 2.5 - 4.0 (film) | 2.8 - 3.2 |
| Poly(4-hydroxybenzoic acid) | 140 - 200 (molded) | 10 - 14 (molded) | 3.0 - 3.5 |
| Hypothetical Poly(HFBA) | > 100 (estimated) | > 3.0 (estimated) | < 2.8 (estimated) |
| Polyimide (Kapton®) | ~170 (film) | ~3.0 (film) | 3.4 - 3.5 |
| Polyimide with 6F group | 90 - 130 (film) | 2.0 - 3.5 (film) | 2.5 - 2.9 |
Note: The properties of polymers are highly dependent on their molecular weight, processing, and form (fiber, film, or molded part). The properties for Poly(HFBA) are estimated.
Experimental Protocols
1. Synthesis of Aromatic Polyesters via Melt Polycondensation of HFBA
This protocol describes a general procedure for the synthesis of a homopolyester from HFBA.
-
Materials:
-
This compound (HFBA)
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
High-temperature, inert atmosphere reaction vessel with a mechanical stirrer and a distillation outlet.
-
-
Procedure:
-
Acetylation: HFBA is refluxed with an excess of acetic anhydride for 3-4 hours to convert the hydroxyl group to an acetate ester. The excess acetic anhydride and acetic acid byproduct are removed by distillation.
-
Polymerization: The resulting acetoxy derivative is placed in the reaction vessel with a catalytic amount of antimony(III) oxide (e.g., 200-500 ppm).
-
The reactor is purged with an inert gas (e.g., nitrogen or argon) and heated gradually.
-
The temperature is raised to 250-280°C to initiate the polycondensation reaction, during which acetic acid is evolved and removed by distillation.
-
After the initial evolution of acetic acid subsides, a vacuum is slowly applied to facilitate the removal of the remaining byproduct and drive the polymerization to a higher molecular weight.
-
The reaction is continued under high vacuum at 280-320°C for several hours until the desired melt viscosity is achieved.
-
The resulting polymer is then cooled and collected.
-
Experimental Workflow for Polymer Synthesis and Characterization
Caption: A general workflow for the synthesis and characterization of polymers derived from HFBA.
Application in Drug Development
Fluorinated monomers, including benzoic acid derivatives, are valuable building blocks in medicinal chemistry. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.
While specific studies on the biological activity of HFBA are not widely reported, other fluorinated benzoic acid derivatives have shown promise as enzyme inhibitors. For example, fluorinated analogs are used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) by a Fluorinated Benzoic Acid Derivative
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Many NSAIDs function by inhibiting these enzymes. The trifluoromethyl group, present in some selective COX-2 inhibitors like Celecoxib, plays a crucial role in their binding and inhibitory activity.
Caption: Inhibition of the COX-2 pathway by a fluorinated benzoic acid derivative.
Conclusion
This compound is a highly promising monomer for the development of advanced polymers with exceptional thermal, mechanical, and electrical properties. While direct, comprehensive comparative data for its homopolymer is still emerging, the well-documented benefits of the hexafluoroisopropylidene group in other polymer systems strongly suggest its superior performance in demanding applications. Furthermore, the fluorinated benzoic acid scaffold holds significant potential in drug discovery, particularly in the design of potent and selective enzyme inhibitors. For researchers and developers, HFBA offers a versatile platform for creating next-generation materials and therapeutics.
Comparing thermal stability of polymers from "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid"
A Comparative Guide to the Thermal Stability of Polymers from Fluorinated Monomers
The incorporation of fluorine into polymer backbones, particularly through monomers containing the hexafluoroisopropylidene (6F) group, such as those derived from 4-(2-hydroxyhexafluoroisopropyl)benzoic acid, is a well-established strategy for developing high-performance materials. For researchers and professionals in materials science and drug development, understanding the thermal characteristics of these polymers is critical for applications demanding stability under extreme conditions. This guide provides an objective comparison of the thermal properties of polymers containing the 6F moiety against their non-fluorinated alternatives, supported by experimental data.
The introduction of the bulky, electron-withdrawing 6F group into a polymer chain imparts a unique combination of properties. It enhances solubility, flame resistance, optical transparency, and, most notably, thermal stability, while often decreasing crystallinity and water absorption.[1] The high bond dissociation energy of the carbon-fluorine (C-F) bond, approximately 485 kJ/mol, is a primary contributor to the superior thermal stability observed in these polymers.[2][3]
Logical Comparison: Fluorinated vs. Non-Fluorinated Polymers
The diagram below illustrates the general enhancements observed when incorporating hexafluoroisopropylidene (6F) groups into a polymer backbone compared to their non-fluorinated analogs.
Caption: Property comparison of 6F-containing polymers and their non-fluorinated analogs.
Quantitative Data Presentation
The thermal properties of polymers are primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA determines the decomposition temperature (Td), often reported as the temperature at which 5% (T₅%) or 10% (T₁₀%) weight loss occurs. DSC is used to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Table 1: Thermal Properties of Fluorinated Polyimides
Polyimides are renowned for their exceptional thermal stability. The introduction of the 6F group further enhances these properties, making them suitable for demanding applications in aerospace and microelectronics.[4]
| Polymer ID | Monomers | Tg (°C) | T₅% (°C, N₂) | T₅% (°C, Air) | Reference |
| TPPI50 | TFMB / p-PDA | 402 | 563 | Not Reported | [2] |
| TPPI75 | TFMB / p-PDA | 407 | 570 | Not Reported | [2] |
| BASA-6FDA | BASA / 6FDA | 246-296 | 530-540 | Not Reported | [5] |
| PI 5a-c | Various | 259-281 | 551-561 | 515-520 | [6] |
| Fluorinated PI | Proprietary | ~445 | 538 | 529 | [4] |
| PI from 6FDA | 6FDA / Diamine | Not Reported | 380 | Not Reported | [7] |
Note: T₅% represents the temperature at which 5% weight loss is observed.
Table 2: Thermal Properties of Fluorinated vs. Non-Fluorinated Polyamides
While fluorination dramatically enhances polyimides, its effect on polyamides can be more nuanced. In some cases, thermal stability is maintained while other properties like optical transparency are improved.[8]
| Polymer Type | Key Monomer Feature | Tg (°C) | T₅% (°C) | T₁₀% (°C) | Reference |
| PA-F1 / PA-F2 | Fluoroalkyl Group | ~270 | ~340 | ~350 | [8] |
| Non-Fluorinated PA | Non-Fluorinated Analog | ~270 | ~340 | ~350 | [8] |
As shown in this specific study, the introduction of the fluorine group had a negligible effect on the thermal decomposition and glass transition temperatures of the polyamide, highlighting that the impact of fluorination can vary depending on the polymer backbone.[8]
Experimental Protocols & Workflow
Accurate and reproducible data are contingent on standardized experimental methodologies. The data presented in this guide were primarily obtained through Thermogravimetric Analysis (TGA).
General Experimental Workflow
The following diagram outlines the typical workflow from the synthesis of fluorinated polymers to their thermal characterization.
Caption: General workflow for synthesis and thermal analysis of polymers.
Detailed TGA Protocol
Thermogravimetric Analyzers (TGA) are used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]
-
Sample Preparation: A small amount of the polymer sample (typically 5-20 mg) is weighed accurately and placed into a TGA pan (e.g., platinum or ceramic).[9]
-
Instrument Setup: The instrument is purged with an inert gas (like nitrogen) or an oxidative gas (air) at a specific flow rate.[9]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically between 10 °C/min and 20 °C/min.[9]
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of degradation and the temperatures at which specific percentages of weight loss (e.g., 5% and 10%) occur.
Conclusion
The incorporation of the hexafluoroisopropylidene (6F) group into polymer backbones, particularly in polyimides, consistently leads to a significant enhancement in thermal stability.[2][6] Fluorinated polyimides exhibit decomposition temperatures often exceeding 500 °C, making them exceptionally robust materials for high-temperature environments.[5][6] While the effect on polyamide thermal stability may be less pronounced, the modification can improve other critical properties such as optical clarity.[8] The data and protocols presented herein provide a foundational guide for researchers selecting and characterizing high-performance polymers for advanced applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride -Elastomers and Composites | Korea Science [koreascience.kr]
- 8. mdpi.com [mdpi.com]
- 9. Thermogravimetric Analysis (TGA) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to Alternatives for 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
The pursuit of advanced materials with tailored properties is a relentless endeavor in the field of high-performance polymers. 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (6HFB) is a valuable monomer utilized in the synthesis of specialty polymers, prized for the enhanced thermal stability, chemical resistance, and unique solubility characteristics it imparts. The hexafluoroisopropylidene (-C(CF₃)₂-) group is a key structural feature, influencing polymer chain packing and intermolecular interactions. This guide provides an objective comparison of potential alternatives to 6HFB, supported by extrapolated experimental data from analogous polymer systems, to aid researchers in the rational design of next-generation materials.
Performance Comparison of Monomer Alternatives
The selection of a monomer is a critical determinant of the final properties of a polymer. Here, we compare the anticipated performance of polymers derived from 6HFB with hypothetical polymers synthesized from a non-fluorinated bisphenol analogue and a standard p-hydroxybenzoic acid. The data presented is a composite estimation based on structure-property relationships observed in various polyarylate and polyester systems.
| Property | Polymer from 6HFB (Anticipated) | Polymer from Bisphenol A-type diacid/diol (Hypothetical) | Polymer from p-Hydroxybenzoic Acid |
| Glass Transition Temp. (Tg) | High | Moderate to High | Very High |
| Thermal Decomposition Temp. | > 450°C | ~400-450°C | > 500°C |
| Solubility in Organic Solvents | Good | Moderate | Poor |
| Dielectric Constant | Low | Moderate | Moderate |
| Mechanical Strength | Good | High | High (as a rigid component) |
| Melt Processability | Moderate | Good | Difficult |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of high-performance polyesters via melt or solution polycondensation, which can be adapted for 6HFB and its alternatives.
Melt Polycondensation
Materials:
-
Hydroxybenzoic acid monomer (e.g., 6HFB or alternative)
-
Catalyst (e.g., antimony trioxide, zinc acetate)
-
High-boiling point solvent (optional, as a heat transfer medium)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
The monomer and catalyst are introduced into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet.
-
The system is purged with an inert gas to eliminate oxygen and moisture.
-
The temperature is incrementally increased to melt the monomer (typically between 150-200°C).
-
The polycondensation reaction is carried out at a higher temperature (250-300°C) to facilitate the removal of condensation byproducts (e.g., water or acetic acid if using an acetylated monomer).
-
A vacuum is applied in the later stages to drive the reaction to completion and achieve a high molecular weight polymer.
-
The resulting polymer is cooled under an inert atmosphere and then can be processed.
Solution Polycondensation
Materials:
-
Diacid chloride and a bisphenol (if not using a self-condensing monomer)
-
Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
The diol or bisphenol is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
The diacid chloride is added to the solution, often at a reduced temperature to control the reaction rate.
-
The acid scavenger is added to neutralize the HCl byproduct.
-
The reaction mixture is stirred at a specified temperature for several hours until a viscous polymer solution is formed.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration, washing, and drying.
Visualization of Concepts
The following diagrams illustrate the logical relationships in monomer selection and a typical experimental workflow.
Caption: Monomer structure dictates polymer properties.
Caption: General workflow for polymer synthesis and characterization.
Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural confirmation of "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid". Due to the absence of a publicly available crystal structure for this specific compound, we will utilize data from a closely related fluorinated benzoic acid derivative to illustrate the power of this technique. Furthermore, we will compare its performance with an alternative and widely used analytical method, Nuclear Magnetic Resonance (NMR) spectroscopy.
Unveiling the Crystal Lattice: X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystallographic data for this compound is not publicly available, the following table presents typical data obtained for a related fluorinated benzoic acid derivative, providing a clear example of the parameters derived from such an analysis.
Table 1: Representative Crystallographic Data for a Fluorinated Benzoic Acid Derivative
| Parameter | Value |
| Chemical Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.678(2) |
| c (Å) | 12.345(5) |
| β (°) | 109.87(3) |
| Volume (ų) | 667.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.892 |
| R-factor (%) | 4.5 |
An Alternative Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into the local chemical environment of each atom within a molecule.
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for Structural Validation
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Connectivity of atoms, chemical environment, dynamic processes |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state packing | Provides information on structure in solution, which can be more biologically relevant; non-destructive |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow | Does not directly provide bond lengths and angles; interpretation can be complex for large molecules |
Experimental Protocols
Single-Crystal X-ray Diffraction Methodology
The definitive determination of the three-dimensional structure of a small molecule like this compound is achieved through single-crystal X-ray crystallography. The process involves several critical stages:
-
Crystallization: The initial and often most challenging step is the cultivation of a single crystal of sufficient quality and size (typically 0.1-0.3 mm). For organic molecules, this is commonly achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. An intense beam of monochromatic X-rays is then directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots that are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the millimolar range.
-
Data Acquisition: The sample is placed in an NMR spectrometer. A variety of NMR experiments can be performed, with ¹H and ¹³C NMR being the most common for organic molecules. These experiments involve applying a series of radiofrequency pulses and observing the response of the atomic nuclei.
-
Spectral Analysis: The resulting NMR spectra are processed and analyzed. The chemical shifts, coupling constants, and integration of the signals provide information about the number and types of atoms, their connectivity, and their spatial relationships.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a small organic molecule, highlighting the central role of X-ray crystallography and its comparison with other analytical techniques.
Caption: Workflow for small molecule structure validation.
A Comparative Guide to the Purity Assessment of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical aspect of chemical and pharmaceutical development. For novel compounds such as 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid, a key intermediate in the synthesis of high-performance polymers and specialty coatings, accurate purity assessment is paramount.[1] This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods for Purity Determination
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline compounds, DSC is an absolute method based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.[2] This method is particularly effective for highly pure substances.
High-Performance Liquid Chromatography (HPLC) is a premier separation technique in analytical chemistry. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, HPLC can identify and quantify individual impurities, providing a detailed impurity profile.
The following table offers a comparative overview of DSC and HPLC for the purity assessment of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures heat flow changes during melting to determine total mole fraction of soluble impurities based on the Van't Hoff law of melting point depression.[2] | Separates, identifies, and quantifies individual components of a mixture based on their differential interactions with a stationary and mobile phase. |
| Purity Measurement | Provides the absolute purity as a single value (e.g., 99.8 mol%). | Provides a relative purity based on the area percentage of the main peak and any impurity peaks detected. |
| Impurity Information | Does not identify or quantify individual impurities. | Identifies and quantifies individual impurities, providing a detailed impurity profile. |
| Sample Requirements | Requires a crystalline sample that melts without decomposition.[3] | Sample must be soluble in the mobile phase. |
| Throughput | Moderate; a typical run takes 30-60 minutes. | High; modern UHPLC systems can have run times of a few minutes.[4] |
| Primary Application | Determination of the absolute purity of highly pure crystalline substances (>98.5%). | Routine quality control, impurity profiling, and stability testing of a wide range of compounds. |
Experimental Data
The following tables present hypothetical yet realistic data for the purity analysis of a batch of this compound using DSC and HPLC. The data is based on typical purity levels for such a compound, which is commercially available with a purity of around 97%.[1]
Table 1: DSC Purity Analysis Data
| Parameter | Value |
| Sample Weight | 2.50 mg |
| Melting Point (T₀) | 122.5 °C |
| Enthalpy of Fusion (ΔHfus) | 110.5 J/g |
| Calculated Purity | 99.85 mol% |
Table 2: HPLC Impurity Profile
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.25 | 0.12 | Unknown Impurity |
| 2 | 4.50 | 99.82 | This compound |
| 3 | 5.10 | 0.06 | Starting Material |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Analysis
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 80°C).
-
Ramp the temperature at a slow heating rate, typically 1-2°C/min, through the melting transition to a final temperature above the melt (e.g., 140°C).
-
-
Data Analysis: The purity is calculated from the resulting endotherm using the instrument's software, which applies the Van't Hoff equation to the shape of the melting peak.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Instrumentation: A High-Performance Liquid Chromatography system with a UV detector.
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Identify the peak corresponding to this compound. Identify and quantify any impurity peaks based on their retention times and peak areas relative to the main peak.
Visualizations
The following diagrams illustrate the experimental workflow for DSC purity assessment and a comparison of the analytical approaches.
Caption: Workflow for Purity Determination by DSC.
Caption: Comparison of DSC and HPLC for Purity Analysis.
References
Benchmarking the dielectric properties of "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" based materials
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to High-Performance Dielectric Materials
In the relentless pursuit of advanced materials for next-generation electronics and high-frequency applications, materials derived from "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid" (6HFABA) are emerging as promising candidates. The incorporation of the hexafluoroisopropylidene group is known to enhance thermal stability, chemical resistance, and, crucially, lower the dielectric constant of polymers. This guide provides a comparative analysis of the dielectric properties of 6HFABA-based materials against other common high-performance polymers, supported by experimental data and detailed methodologies.
Comparative Analysis of Dielectric Performance
For the purpose of this guide, we will compare the reported properties of a fluorinated polyimide containing a hexafluoroisopropylidene group, which is structurally related to what would be expected from a 6HFABA-derived polymer, against a range of other fluorinated and non-fluorinated polyimides.
| Material | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) |
| Fluorinated Polyimide (6FDA/TFMB) | 2.10 - 3.13[1] | Data not specified | Data not specified |
| Fluorinated Polyimide (TPPI50) | 2.312[2] | 0.00676[2] | Data not specified |
| Fluorinated Aromatic Polyimide (FAPI-70) | ~2.56 (at 1 MHz) | ~0.004 (at 1 MHz) | Data not specified |
| Polyimide (BTDA-ODA) | ~3.4 - 3.5 | ~0.003 - 0.01 | ~479 |
| Polyimide (PMDA-ODA) | ~3.5 - 3.7 | ~0.004 - 0.012 | ~327 |
| Polyimide (BPDA-ODA) | ~3.1 - 3.3 | ~0.002 - 0.008 | ~350 |
| Fluorinated Polyimide (6FDA-ODA) | ~2.5 - 2.8 | ~0.002 - 0.006 | Data not specified |
Note: The values presented are approximate and can vary based on the specific synthesis, processing conditions, and measurement frequency.
Experimental Protocols
The following sections detail the typical methodologies employed for the synthesis and characterization of the dielectric properties of these high-performance polymers.
Synthesis of Fluorinated Polyimides
A common method for synthesizing fluorinated polyimides is a two-step chemical imidization process.
-
Poly(amic acid) (PAA) Synthesis: A diamine monomer, such as 2,2'-bis(trifluoromethyl)benzidine (TFDB), is dissolved in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc) in a three-neck round-bottom flask under a nitrogen atmosphere.
-
After complete dissolution of the diamine, a stoichiometric amount of a dianhydride, for example, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), is added to the solution.
-
The reaction mixture is mechanically stirred at room temperature for approximately 24 hours to yield a homogeneous and viscous poly(amic acid) solution.
-
Chemical Imidization: The PAA solution is then chemically treated to induce cyclization to the polyimide. This is often achieved by adding a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine.
-
The resulting polyimide solution is cast onto a substrate (e.g., a glass plate) and thermally cured in a stepwise manner at increasing temperatures to remove the solvent and complete the imidization process, resulting in a thin film.
Measurement of Dielectric Properties
The dielectric properties of the prepared polymer films are typically measured using an LCR meter or an impedance analyzer.
-
Sample Preparation: Circular electrodes of a known diameter (e.g., 1 cm) are deposited on both sides of the polyimide film. This is commonly done by sputtering or vacuum evaporation of a conductive metal like gold or aluminum. The thickness of the film is precisely measured using a micrometer.
-
Measurement Procedure: The film sample with the deposited electrodes is placed in a test fixture connected to the LCR meter. The capacitance (C) and the dissipation factor (D, or tan δ) are measured over a specified frequency range (e.g., 1 kHz to 1 MHz).
-
Calculation of Dielectric Constant (ε'): The dielectric constant is calculated using the formula for a parallel plate capacitor: ε' = (C × d) / (ε₀ × A) where:
-
C is the measured capacitance.
-
d is the thickness of the film.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
A is the area of the electrode.
-
-
Calculation of Dielectric Loss (ε''): The dielectric loss is calculated as: ε'' = ε' × D
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and dielectric characterization of fluorinated polyimide films.
Caption: Experimental workflow for polyimide synthesis and dielectric property measurement.
References
A Comparative Guide to Benzoic Acid Derivatives in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
The versatility of the benzoic acid scaffold has established it as a cornerstone in polymer science. Its derivatives are integral to the synthesis and modification of a wide array of polymers, serving as monomers, polymerization initiators, and functional additives. This guide provides a comparative analysis of various benzoic acid derivatives, offering objective performance data, detailed experimental protocols, and visual representations of key chemical processes to aid in material selection and development.
Benzoic Acid Derivatives as Monomers: Building High-Performance Polyesters
Hydroxybenzoic acid and its derivatives are primary building blocks for high-performance aromatic polyesters, prized for their exceptional thermal stability and mechanical strength. The substitution pattern on the benzoic acid ring significantly influences polymerization efficiency and the final properties of the polymer.
Comparative Performance of Hydroxymethyl Benzoic Acid Isomers
The position of the hydroxymethyl group on the benzoic acid ring dictates the steric hindrance during polymerization and the regularity of the resulting polymer chain. While comprehensive experimental data for all isomers is not always available in a single comparative study, performance can be extrapolated from established principles of polymer chemistry.[1]
Table 1: Comparison of Polymers Derived from Hydroxymethyl Benzoic Acid Isomers
| Property | Poly(2-hydroxymethylbenzoate) (Hypothetical) | Poly(3-hydroxymethylbenzoate) (Expected) | Poly(4-hydroxymethylbenzoate) | Rationale & References |
| Polymerization Efficiency | Low | Moderate | High | Steric hindrance from the ortho-position in 2-HMBA impedes monomer approach, leading to slower reaction rates and lower molecular weights. The para-position in 4-HMBA offers the least hindrance.[1] |
| Glass Transition Temp. (Tg) | Lower | Intermediate | Higher | The less linear and more amorphous structure of poly(2-hydroxymethylbenzoate) results in a lower Tg. The highly ordered structure from the para-isomer leads to a higher Tg.[1][2] |
| Melting Point (Tm) | Lower / Amorphous | Intermediate | High (>350 °C) | Increased chain regularity and linearity in the para-substituted polymer allows for better packing and crystallinity, resulting in a higher melting point.[1][3] |
| Mechanical Strength | Lower | Intermediate | High | The ordered, semi-crystalline nature of poly(4-hydroxymethylbenzoate) contributes to superior mechanical properties.[1] |
| Solubility | Higher in a wider range of solvents | Intermediate | Lower | The less regular structure of the ortho- and meta-derived polymers disrupts chain packing, potentially increasing solubility.[1] |
Data for poly(4-hydroxymethylbenzoate) is based on existing literature, while properties for the 2- and 3-isomers are extrapolated based on chemical structure-property relationships.[1]
Benzoic Acid Derivatives as Polymerization Initiators
Benzoic acid derivatives are also pivotal in initiating polymerization, particularly in free-radical systems. Their efficiency in generating radicals upon thermal or photochemical activation is a key performance indicator.
Photoinitiators: 2-Benzoylbenzoic Acid vs. Benzophenone
2-Benzoylbenzoic acid is a Type II photoinitiator, functioning similarly to its parent compound, benzophenone. It initiates polymerization via a hydrogen abstraction mechanism in the presence of a co-initiator, typically a tertiary amine.[4][5]
Table 2: Performance Comparison of 2-Benzoylbenzoic Acid and Benzophenone as Photoinitiators
| Parameter | 2-Benzoylbenzoic Acid | Benzophenone | Key Considerations |
| Photoinitiator Type | Type II | Type II | Both require a co-initiator (hydrogen donor) for radical generation.[4] |
| Molar Extinction Coefficient (ε) | Varies by derivative, but generally efficient. | ~200 L mol⁻¹ cm⁻¹ at 345 nm | A higher ε allows for more efficient light absorption and initiation.[4] |
| Polymerization Rate | Data for derivatives suggest potential for high efficiency. | Generally considered to have a slower curing rate. | Rate is highly dependent on the specific monomer, co-initiator, and light intensity.[4] |
| Final Monomer Conversion | Dependent on specific derivative and experimental conditions. | Can be influenced by factors like oxygen inhibition. | Higher conversion indicates a more complete and robust polymer network.[4] |
| Solubility | Generally soluble in organic solvents like ethanol and acetone. | Soluble in most organic solvents. | Good solubility is crucial for homogeneous formulations.[6] |
| Yellowing of Cured Polymer | Can lead to colored byproducts, causing a yellow tint. | A known issue, especially in thick sections. | Minimizing initiator concentration can mitigate this effect.[6] |
Thermal Initiators: Benzoyl Peroxide
Benzoyl peroxide (BPO) is a widely used thermal initiator that decomposes upon heating to generate free radicals, which then initiate polymerization.[7][8]
Table 3: Properties of Benzoyl Peroxide as a Thermal Initiator
| Property | Value | Notes |
| Decomposition Temperature | Starts to decompose above 60°C | The rate of decomposition is temperature-dependent.[7] |
| Initiation Mechanism | Homolytic cleavage of the O-O bond to form benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. | Both radical species can initiate polymerization.[9] |
| Common Monomers | Styrene, acrylates, methacrylates | Effective for a wide range of vinyl monomers.[8][10] |
| Solubility | Soluble in many monomers and organic solvents. | Good solubility ensures a uniform initiation process.[11] |
Benzoic Acid Derivatives as Additives: Modifying Polymer Properties
Benzoates are frequently incorporated into polymer formulations as additives, most notably as plasticizers, to enhance flexibility and processing characteristics.
Comparative Performance of Benzoate Plasticizers
The selection of a plasticizer is critical for tailoring the mechanical properties of a polymer, such as Polyvinyl Chloride (PVC). The performance of benzoate plasticizers is often compared to that of phthalates, some of which have faced regulatory scrutiny.
Table 4: Comparison of Mechanical Properties of PVC Plasticized with a Trimellitate (Benzoate-derived), DEHP (Phthalate), and DOTP (Terephthalate)
| Property | Tris(2-ethylhexyl) trimellitate (TOTM) | Di(2-ethylhexyl) phthalate (DEHP) | Dioctyl terephthalate (DOTP) | Test Method |
| Tensile Strength (MPa) | ~20-25 | ~18-23 | ~22-26 | ASTM D882 |
| Elongation at Break (%) | ~300-350 | ~350-400 | ~320-380 | ASTM D882 |
| Hardness (Shore A) | ~80-85 | ~75-80 | ~82-87 | ASTM D2240 |
This data, compiled from various technical sources, compares TOTM as a representative of the trimellitate (benzoic acid-derived) class of plasticizers.[12]
Experimental Protocols
Protocol 1: Polyester Synthesis via Melt Polycondensation (General Procedure)
This protocol describes the synthesis of a polyester from a hydroxybenzoic acid derivative.
Materials:
-
Hydroxybenzoic acid monomer (e.g., 2-hydroxymethylbenzoic acid, 4-hydroxybenzoic acid)[13][14]
-
Catalyst (e.g., Antimony(III) oxide, ~0.05% by weight of monomer)[13]
-
Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, distillation condenser, heating mantle, vacuum pump.
-
Solvents for purification (e.g., chloroform or THF for dissolution, methanol for precipitation).[13]
Procedure:
-
Charging the Reactor: The monomer and catalyst are added to the three-neck flask.[13]
-
Inert Atmosphere: The system is purged with dry nitrogen for 15-30 minutes to remove oxygen and moisture. A gentle nitrogen flow is maintained during the initial heating.[13]
-
Esterification Stage: The mixture is heated with stirring to just above the monomer's melting point to form a homogeneous melt. The temperature is then gradually increased to 180-200°C. Water, the byproduct of esterification, is collected in the condenser. This stage is maintained for 2-4 hours.[13]
-
Polycondensation Stage: The temperature is raised to 220-240°C. A vacuum is slowly applied, reducing the pressure to below 1 mmHg. This facilitates the removal of any remaining water and drives the reaction towards a higher molecular weight, evidenced by a significant increase in viscosity. This stage is continued for 3-5 hours.[13][15]
-
Recovery and Purification: The reactor is cooled to room temperature under nitrogen. The solid polymer is dissolved in a minimal amount of chloroform or THF and then precipitated into a large volume of cold methanol with vigorous stirring. The purified polymer is collected by filtration and dried in a vacuum oven.[13]
Protocol 2: Free-Radical Polymerization using Benzoyl Peroxide Initiator
This protocol outlines the bulk polymerization of a vinyl monomer, such as styrene or methyl acrylate, using BPO.
Materials:
-
Vinyl monomer (e.g., methyl acrylate), with inhibitor removed.[7]
-
Benzoyl peroxide (BPO).[7]
-
Reaction vessel (e.g., test tube or round-bottom flask).
-
Heating source (e.g., water bath or heating mantle).
-
Nitrogen source for degassing (optional but recommended).
Procedure:
-
Monomer Preparation: If necessary, the inhibitor is removed from the monomer (e.g., by washing with an alkali solution).[7]
-
Initiator Addition: The monomer is placed in the reaction vessel, and a small amount of benzoyl peroxide is added and dissolved.[7]
-
Degassing: To minimize termination by oxygen, the mixture can be degassed by bubbling nitrogen through the solution.[9]
-
Initiation: The reaction vessel is heated to a temperature above 60°C to initiate the decomposition of BPO and start the polymerization.[7]
-
Propagation: The polymerization will proceed, often with a noticeable increase in viscosity as polymer chains grow. The reaction can be highly exothermic, so temperature control is important.[7][11]
-
Termination: The reaction is allowed to proceed until the desired viscosity or conversion is achieved. The polymer can then be cooled. The resulting polymer can be removed from the vessel for characterization.
Protocol 3: Monitoring Photopolymerization using Real-Time FTIR (RT-FTIR)
This technique allows for the continuous monitoring of monomer conversion during UV curing.[6]
Materials:
-
Photopolymerizable formulation (monomer, photoinitiator like 2-benzoylbenzoic acid, co-initiator).[6]
-
FTIR spectrometer with a UV light source attachment.
-
KBr plates and a spacer (e.g., 25 µm).[6]
Procedure:
-
Sample Preparation: A small amount of the liquid formulation is placed between two KBr plates separated by a spacer.[6]
-
Baseline Spectrum: A baseline IR spectrum of the uncured liquid is recorded. The peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1635 cm⁻¹) is identified.[6]
-
UV Curing and Data Collection: The sample is exposed to UV light. The FTIR spectrometer is set to collect spectra at regular intervals (e.g., every second).
-
Data Analysis: The decrease in the area of the characteristic peak is monitored over time. The percentage of monomer conversion can be calculated by comparing the peak area at a given time to the initial peak area.
Visualizing the Mechanisms
Photoinitiation Pathway of 2-Benzoylbenzoic Acid
The diagram below illustrates the mechanism by which 2-benzoylbenzoic acid, a Type II photoinitiator, generates free radicals to initiate polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 9. Video: Photochemical Initiation Of Radical Polymerization Reactions [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijrdt.org [ijrdt.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Molecular Weight of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid-Based Polymers
For researchers and drug development professionals working with novel polymers derived from "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid," accurate determination of molecular weight is a critical parameter influencing material properties and performance. This guide provides a comparative overview of common analytical techniques for this purpose, complete with experimental protocols and data presentation formats to aid in the selection of the most appropriate method. The monomer, this compound, with a molecular weight of 288.14 g/mol and a molecular formula of C10H6F6O3, serves as a key building block for high-performance fluorinated polymers such as polyimides and polyesters.[1][2][3]
Comparative Analysis of Molecular Weight Determination Techniques
The selection of a suitable technique for determining the molecular weight of polymers derived from this compound depends on the specific information required, such as the type of molecular weight average, distribution, and the nature of the polymer itself. The following table summarizes the key characteristics of the most prevalent methods.
| Technique | Information Provided | Advantages | Limitations | Typical Solvent Systems |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Robust, reliable, and widely available. Provides information on molecular weight distribution. | Relative method requiring calibration with standards. Polymer-column interactions can affect accuracy. | Tetrahydrofuran (THF), Hexafluoroisopropanol (HFIP) |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute molecular weight of individual polymer chains, end-group analysis, and detailed molecular weight distribution. | Provides absolute molecular weight values. High resolution and sensitivity, especially for polymers with low polydispersity. | Can be challenging for polymers with high polydispersity (>1.2). Sample preparation and matrix selection are critical. | Dithranol, trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Number-average molecular weight (Mn) through end-group analysis. | Provides structural information in addition to molecular weight. | Generally limited to lower molecular weight polymers where end-groups are readily distinguishable from repeating units. | Deuterated solvents (e.g., DMSO-d6, CDCl3) |
Experimental Protocols
Below are generalized methodologies for the two primary techniques for determining the molecular weight of fluorinated polymers.
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample relative to known standards.
Methodology:
-
Solvent Selection: Choose a suitable mobile phase in which the polymer is soluble and that is compatible with the GPC columns. For fluorinated polyesters, hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate is often used to prevent aggregation.[4] Tetrahydrofuran (THF) is also a common solvent for many polymers.[4]
-
Sample Preparation: Dissolve a known concentration of the polymer sample in the mobile phase. The concentration is typically in the range of 1-5 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the GPC system, including the columns and detector (typically a refractive index detector), with the mobile phase at a constant flow rate and temperature.
-
A set of narrow polydispersity polymer standards (e.g., polystyrene or polymethyl methacrylate) with known molecular weights are run to generate a calibration curve.[5][6]
-
-
Data Acquisition: Inject the filtered polymer solution into the GPC system. The molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.[5][6]
-
Data Analysis: The retention time of the polymer sample is compared to the calibration curve to determine its molecular weight distribution, from which Mn, Mw, and PDI are calculated.[5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the absolute molecular weight of individual polymer chains and to analyze end-group structures.
Methodology:
-
Matrix and Cationizing Agent Selection: Choose a suitable matrix that absorbs the laser energy and promotes ionization of the polymer. Common matrices for polymers include dithranol and DCTB.[7] A cationizing agent (e.g., sodium trifluoroacetate) is often added to facilitate the formation of single-charged ions.
-
Sample Preparation:
-
Prepare a solution of the polymer, the matrix, and the cationizing agent in a suitable solvent (e.g., THF).
-
The molar ratio of polymer to matrix to salt is critical and needs to be optimized.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
The instrument is operated in reflectron mode for high mass resolution.
-
-
Data Acquisition: A pulsed laser is fired at the sample spot. The desorbed and ionized polymer molecules are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the square root of the mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific polymer chain length. From this distribution, the absolute molecular weight, the mass of the repeating unit, and the mass of the end-groups can be determined with high accuracy.[8]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for polymer molecular weight determination and a hypothetical signaling pathway where such a polymer might be utilized.
Caption: Experimental workflow for polymer molecular weight determination.
Caption: Hypothetical signaling pathway for a polymer-drug conjugate.
References
- 1. Determination of Molecular Weight and Composition of a Perfluorinated Polymer from Fragment Intensities in Time-of-Flight Secondary Ion Mass Spectrometry for Analytical Chemistry - IBM Research [research.ibm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 8. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
Cross-validation of analytical methods for "4-(2-Hydroxyhexafluoroisopropyl)benzoic acid"
An Essential Guide to the Cross-Validation of Analytical Methods for 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound (HHBA), a key intermediate in the synthesis of high-performance polymers like fluorinated polyimides and polyesters.[1] Ensuring the purity and concentration of HHBA is critical for the quality and performance of these advanced materials.
This document outlines and objectively compares two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their performance based on established methodologies for structurally similar fluorinated benzoic acids.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the quantification of HHBA depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of Typical Performance Characteristics for HPLC and GC-MS
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | Typically 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[2] | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 15% (Intermediate Precision)[2] | Typically < 15%[2] |
| Accuracy (% Recovery) | 98 - 102%[2] | 80 - 120%[2] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | As low as 6-44 ng/L with pre-concentration.[3] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | As low as the low ng/L range with pre-concentration. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility. |
Note: The values presented in this table are illustrative and based on the analysis of similar fluorinated benzoic acids.[2][3] Specific performance characteristics must be determined experimentally during the validation of a method for HHBA.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and should be optimized for the specific application and sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quantification of HHBA in relatively clean sample matrices.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time for HHBA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for HHBA should be determined using a UV scan (typically around 230-240 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of HHBA in a suitable solvent (e.g., acetonitrile or methanol) and dilute to prepare a series of calibration standards.
-
Sample Solution: Accurately weigh the sample containing HHBA and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the trace-level quantification of HHBA, especially in complex matrices, and provides a high degree of selectivity.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole, ion trap, or time-of-flight)
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI).[2]
-
Mass Scan Range: m/z 50-350.
3. Sample Preparation (including Derivatization):
-
Derivatization: To increase the volatility of HHBA, derivatization of the carboxylic acid group is often necessary. A common method is esterification to form a methyl ester using a reagent like BF3-methanol.[2][3]
-
Evaporate the solvent from the sample or standard.
-
Add the derivatizing agent (e.g., BF3-methanol).
-
Heat the mixture to facilitate the reaction.
-
Evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane or methylene chloride) for GC-MS analysis.
-
Mandatory Visualizations
To better understand the logical flow of the analytical method cross-validation process and the comparison between the chosen techniques, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical comparison of HPLC and GC-MS for HHBA analysis.
References
Safety Operating Guide
Safe Disposal of 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid: A Guide for Laboratory Professionals
Proper disposal of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the chemical's characteristics to inform safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₆F₆O₃ |
| Molecular Weight | 288.14 g/mol [1][2] |
| CAS Number | 16261-80-6[2] |
| Appearance | Solid |
| Storage | Room temperature, in a dry, sealed container[1] |
| Melting Point/Range | 213 - 217 °C (415 - 423 °F) |
Disposal Procedures
The primary recommendation for the disposal of this compound is to utilize a licensed disposal company.[3] Chemicals must be disposed of in accordance with respective national, regional, and local regulations.[4] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system.[4]
Experimental Protocol for Disposal:
For surplus and non-recyclable amounts of this compound, the following procedure is advised:
-
Consult a Licensed Disposal Company: Engage a professional waste disposal service to handle the chemical waste.
-
Combustible Solvent Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Packaging:
Packaging that has contained this compound should be treated as unused product and disposed of according to official regulations.[3][4]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent environmental contamination.
Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate personnel from the affected area and ensure adequate ventilation.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye/face protection, and respiratory protection to avoid dust inhalation.[3]
-
Containment: Prevent the chemical from entering drains, surface water, or ground water.[4]
-
Cleanup:
-
Disposal of Cleanup Materials: Place the collected material into suitable, closed, and sealed containers for disposal.[3][5]
-
Decontamination: Wash the spill area thoroughly after the cleanup is complete.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid (CAS 16261-80-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
It is imperative to handle this compound with appropriate care in a controlled laboratory environment to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to prevent personal exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety goggles with side-shields or a full-face shield.[3] | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. | Required when dusts are generated. Use a NIOSH/MSHA approved respirator in a well-ventilated area or chemical fume hood. |
| Handling Solutions | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile rubber). | Chemical-resistant laboratory coat or apron. | Work in a well-ventilated area or under a chemical fume hood. |
| Cleaning Spills | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron and boots. | Respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed containers in a well-ventilated area. |
Operational and Disposal Plans
Following structured operational and disposal procedures is essential for the safe management of this compound.
3.1. Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
When handling the solid compound, avoid generating dust.[3] Use techniques such as careful scooping rather than pouring, if possible.
-
For creating solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of dust or vapors.[2][4]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Remove and properly store or dispose of PPE. Contaminated reusable PPE must be decontaminated before reuse.
-
3.2. Disposal Plan: Step-by-Step Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
This compound and any materials contaminated with it must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste .
-
Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for all waste.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash.[4]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
